molecular formula C5H3BrN4 B11899181 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine

7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B11899181
M. Wt: 199.01 g/mol
InChI Key: MDGHKFPMBJDTHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine is a versatile brominated heterocyclic building block designed for pharmaceutical research and development. The triazolopyridazine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets . This bromo-derivative is particularly valuable as a synthetic intermediate, where the bromine atom serves as a handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the rapid exploration of structure-activity relationships . Research indicates that triazolo[4,3-b]pyridazine derivatives show significant promise as potent inhibitors of critical oncology targets. Specifically, analogs based on this core structure have been developed as dual inhibitors of c-Met and Pim-1 kinases, two enzymes implicated in tumor proliferation, survival, and metastasis . These inhibitory activities make the core structure a compelling starting point for the design of novel anticancer agents. The compound is offered For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-1-5-9-7-3-10(5)8-2-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGHKFPMBJDTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN2C1=NN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Properties & Synthetic Utility of 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and reactivity of 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on actionable protocols and mechanistic insights.

Executive Summary

7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine is a bicyclic, nitrogen-rich heteroaromatic scaffold increasingly utilized in medicinal chemistry as a bioisostere for quinoline or isoquinoline cores. Its unique electronic distribution—characterized by a highly electron-deficient pyridazine ring fused to a triazole—offers distinct vectors for diversification.

The C-7 bromine substituent serves as a critical "synthetic handle," enabling high-fidelity palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) at a position that is electronically distinct from the highly reactive C-3 or C-6 positions. This guide provides a comprehensive analysis of its synthesis, reactivity profile, and application in designing kinase inhibitors (e.g., c-Met, Pim-1) and epigenetic modulators (BRD4).

Structural Analysis & Electronic Properties

Numbering & Nomenclature

Correct numbering is vital for predicting regioselectivity. The fused system follows IUPAC rules where the bridgehead nitrogen is position 4.

  • Triazole Ring: Atoms 1, 2, 3.[1][2][3][4]

  • Bridgehead: Nitrogen 4.

  • Pyridazine Ring: Atoms 5, 6, 7, 8.[3]

Mapping from Precursor: In the synthesis from 3-hydrazinopyridazine derivatives:

  • Pyridazine C3

    
    Bridgehead C8a 
    
  • Pyridazine C4

    
    Position 8 
    
  • Pyridazine C5

    
    Position 7  (Target Site)[5]
    
  • Pyridazine C6

    
    Position 6 
    

Thus, the 7-bromo isomer is derived from a pyridazine precursor substituted at C-5 .

Electronic Distribution

The [1,2,4]triazolo[4,3-b]pyridazine core is


-electron deficient.
  • Dipole Moment: High, directed towards the triazole nitrogens.

  • Acidity (C-3 Proton): The proton at C-3 is significantly acidic (

    
     in DMSO), making it susceptible to deprotonation by strong bases (e.g., LiHMDS, 
    
    
    
    -BuLi) or direct C-H activation.
  • Electrophilicity: The C-6 and C-8 positions are most electrophilic (susceptible to

    
    ) due to being 
    
    
    
    and
    
    
    to the bridgehead nitrogen. The C-7 position is relatively electron-neutral compared to C-6/C-8, making the C-7 bromine stable to nucleophilic attack but highly reactive in metal-catalyzed oxidative addition.

Synthesis Protocols

The synthesis of the 7-bromo isomer requires specific regiochemical control, as standard bromination of the parent scaffold often yields mixtures or substitution at C-3/C-6. The most reliable route is cyclization of 5-bromo-3-hydrazinopyridazine .

Synthesis Workflow (DOT Diagram)

SynthesisRoute Start 4,5-Dibromo-3(2H)-pyridazinone Step1 3,5-Dibromopyridazine Start->Step1 POBr3, 100°C (Deoxychlorination) Step2 3-Hydrazino-5-bromopyridazine Step1->Step2 Hydrazine hydrate EtOH, 0°C to RT (Regioselective SNAr at C3) Product 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine Step2->Product HCOOH (Formic Acid) Reflux, 4h (Cyclization)

Figure 1: Validated synthetic route to 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine ensuring regiochemical purity.

Detailed Experimental Protocol

Step 1: Preparation of 3-Hydrazino-5-bromopyridazine

  • Reagents: 3,5-Dibromopyridazine (1.0 eq), Hydrazine hydrate (3.0 eq), Ethanol (0.5 M).

  • Procedure: Dissolve 3,5-dibromopyridazine in ethanol. Cool to 0°C. Add hydrazine hydrate dropwise.[6] The reaction is regioselective for C-3 (adjacent to N2) over C-5 due to the

    
    -effect and lower steric hindrance. Stir at RT for 2 hours.
    
  • Workup: The product often precipitates. Filter, wash with cold ethanol/ether.

  • Key Insight: Control temperature to prevent bis-hydrazine substitution.

Step 2: Cyclization to 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine

  • Reagents: 3-Hydrazino-5-bromopyridazine (1.0 eq), Formic acid (excess, solvent).

  • Procedure: Suspend the hydrazine intermediate in 98% formic acid. Heat to reflux (100-110°C) for 3-5 hours. Monitor by LC-MS for disappearance of starting material (

    
    ) and formation of product (
    
    
    
    ).
  • Purification: Concentrate in vacuo. Neutralize residue with sat.[7]

    
    . Extract with EtOAc or DCM. Recrystallize from EtOH/Hexane if necessary.
    

Reactivity Profile & Functionalization

The 7-bromo substituent is a versatile handle. Below is a summary of its reactivity compared to other positions.

Reactivity Heatmap
Reaction TypePosition C-3Position C-6Position C-7 (Target)Position C-8
Pd-Catalyzed Coupling LowHigh (if Halogenated)Excellent (Br)High (if Halogenated)

(Nucleophiles)
LowVery HighLow/Inert High
C-H Activation High (Acidic H)LowN/A (Substituted)Low
Lithiation Excellent ModerateLithium-Halogen Exchange Moderate
Key Transformations (C-7 Bromine)
A. Suzuki-Miyaura Coupling

The C-7 bromine undergoes facile oxidative addition to Pd(0).

  • Standard Conditions:

    
    , 
    
    
    
    or
    
    
    (5 mol%),
    
    
    or
    
    
    (2 eq), Dioxane/Water (4:1), 80-100°C.
  • Mechanism: The electron-deficient nature of the pyridazine ring facilitates the oxidative addition step, often making these couplings faster than on phenyl bromides.

  • Troubleshooting: If protodebromination is observed, switch to anhydrous conditions using

    
     and 
    
    
    
    /XPhos.
B. Buchwald-Hartwig Amination
  • Application: Introduction of amine tails for solubility or target engagement.

  • Conditions: Amine (1.2 eq),

    
     (2 mol%), BINAP or BrettPhos (4 mol%), 
    
    
    
    (1.5 eq), Toluene, 100°C.
  • Note: The triazole nitrogens can coordinate to Pd. Use of chelating ligands (BINAP/Xantphos) or higher catalyst loading may be required.

C. C-3 Functionalization (Orthogonal Reactivity)

The C-7 bromine is stable to C-3 functionalization if conditions are controlled.

  • Direct C-H Arylation:

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    . This allows for the construction of 3,7-diaryl systems.
  • Formylation: Lithiation at C-3 (using

    
    -BuLi at -78°C) followed by DMF quench introduces a formyl group. Caution: Lithium-halogen exchange at C-7 is a competing reaction. To function at C-3 exclusively, use TMPMgCl (Knochel-Hauser base) which is more chemoselective for deprotonation over exchange.
    

Applications in Drug Discovery[4]

Kinase Inhibition (c-Met & Pim-1)

The [1,2,4]triazolo[4,3-b]pyridazine scaffold mimics the adenine core of ATP.

  • Binding Mode: The N1 and N2 nitrogens often serve as hydrogen bond acceptors in the hinge region of kinases.

  • Role of C-7: Substituents at C-7 project into the solvent-exposed region or the ribose-binding pocket, allowing for solubility-enhancing groups (e.g., morpholine, piperazine) to be attached via the bromine handle.

BET Bromodomain Inhibitors

Derivatives of this scaffold have shown affinity for BRD4. The planar bicyclic system stacks efficiently with the conserved asparagine/tyrosine residues in the acetyl-lysine binding pocket.

Case Study: Dual Functionalization Workflow

To synthesize a library of kinase inhibitors:

  • Step 1 (C-7): Suzuki coupling on 7-bromo-[1,2,4]triazolo[4,3-b]pyridazine to introduce the "tail" (solubilizing group).

  • Step 2 (C-3): Regioselective C-H arylation or halogenation/coupling to introduce the "head" (hinge binder). This order preserves the sensitive C-7 bromide for the initial, cleaner coupling.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer.

  • Handling: Use a fume hood. The hydrazine precursor is toxic and potentially carcinogenic; handle with double gloves.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The bromide is light-sensitive over long periods; amber vials are recommended.

References

  • Synthesis of Triazolopyridazines: Baloniak, S., & Katrusiak, A. (1994). Synthesis and properties of some 6-substituted 1,2,4-triazolo[4,3-b]pyridazines. Polish Journal of Chemistry, 68(4), 683-692.[8]

  • Regioselective Bromination & Reactivity: Li, X., et al. (2018). Highly Efficient and Practical Oxidative Bromination of Electron-Rich Arenes. Dalton Transactions, 34, 11917-11924.

  • Kinase Inhibitor Applications: Pastor, J., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry, 168, 267-282.

  • Scaffold Utility in Drug Design: Meanwell, N.A. (2017). The Pyridazine Ring System in Drug Discovery. Advances in Heterocyclic Chemistry, 123, 245-361.

  • Suzuki Coupling Protocols: BenchChem Application Notes. Protocols for Suzuki Coupling Reactions with Aryl Bromides.

Disclaimer: This guide is for research purposes only. Always consult the specific Material Safety Data Sheet (MSDS) before handling chemical substances.

Sources

Solvation Dynamics and Physicochemical Profiling of 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thermodynamic Puzzle of Rigid Heterocycles

In modern drug discovery, the [1,2,4]triazolo[4,3-b]pyridazine core has emerged as a privileged, rigid scaffold. It is frequently deployed in the design of antitubulin agents[1], highly selective tankyrase inhibitors[2], and various other pharmacologically active derivatives[3]. Within this chemical space, 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine (CAS: 175205-57-9) serves as an indispensable synthetic building block. The 7-bromo substituent is highly reactive, acting as an ideal handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr)[4].

However, as a Senior Application Scientist, I frequently observe that the physicochemical properties of this molecule present significant bottlenecks. Solubilizing this compound is not merely a physical mixing task; it requires overcoming a massive thermodynamic barrier. This whitepaper deconstructs the structural causality behind its solubility profile and provides field-proven, self-validating protocols for determining and optimizing its solubility in organic solvents.

Structural Causality: Why is it Hard to Dissolve?

To engineer a successful solvent system, we must first understand the intermolecular forces dictating the solid-state behavior of 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine. Its resistance to dissolution in many common organic solvents is driven by three distinct structural features:

  • Planarity and

    
     Stacking:  The fused bicyclic triazolopyridazine system is highly conjugated and perfectly planar. This allows the molecules to pack tightly in the crystal lattice, maximizing 
    
    
    
    orbital overlap. High lattice energy directly correlates to poor thermodynamic solubility in non-interacting solvents[1].
  • Halogen Bonding (

    
    -Hole Interactions):  The 7-bromo substituent is not just a lipophilic bulk; it possesses a 
    
    
    
    -hole—a region of positive electrostatic potential on the outermost axis of the halogen atom. This
    
    
    -hole forms strong, highly directional non-covalent bonds with the electron-rich nitrogen atoms (N1, N2, N4) of adjacent molecules, rigidly locking the crystal lattice.
  • Hydrogen Bond Acceptance: The core features multiple nitrogen atoms that act as potent hydrogen bond acceptors. While this makes polar protic solvents viable candidates, the high lattice energy often outcompetes the enthalpy of solvation provided by simple alcohols at room temperature.

Solubility Matrix in Organic Solvents

To successfully dissolve 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine, the solvent must possess a dielectric constant and dipole moment high enough to disrupt the halogen bonds and


 stacking. Below is the quantitative and mechanistic solubility profile based on solvent classes.

Table 1: Thermodynamic Solubility Profile of 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine

Solvent ClassRepresentative SolventsDielectric Constant (

)
Solubilization MechanismEst. Solubility Range
Polar Aprotic DMSO, DMF, NMP36.7 - 46.7Strong dipole-dipole disruption of the crystal lattice; excellent solvation of the polar core.> 50 mg/mL
Halogenated DCM, Chloroform4.8 - 8.9Favorable dispersion forces and dipole-induced dipole interactions with the bromo-aromatic system.10 - 30 mg/mL
Polar Protic Methanol, Ethanol24.5 - 32.7Hydrogen bond donation to triazole N-atoms; limited by the hydrophobic bulk of the bromine.1 - 10 mg/mL
Non-Polar Hexane, Toluene1.9 - 2.4Insufficient dipole moment to overcome the high crystal lattice energy.< 1 mg/mL

Note: For microwave-assisted organic synthesis (MAOS), solvents like ethanol or 1,4-dioxane are often used at elevated temperatures (e.g., 150–170 °C) to force dissolution and drive SNAr reactions[4].

Application-Driven Solvent Selection Workflow

The choice of solvent is strictly dictated by the downstream application. The following diagram illustrates the decision matrix for routing 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine into various workflows, from solvent-free or multicomponent syntheses[5] to biological assays.

SolventWorkflow Start 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine Application Phase Synth Chemical Synthesis (Cross-Coupling / SNAr) Start->Synth Assay Biological Evaluation (In Vitro Assays) Start->Assay Purif Purification & Isolation Start->Purif SolvSynth Polar Aprotic Solvents (DMF, DMSO, 1,4-Dioxane) High Solubility >50 mg/mL Synth->SolvSynth Requires fully dissolved state SolvAssay DMSO Master Stock (Max 100 mM) Dilution into Aq. Buffer Assay->SolvAssay Requires cellular biocompatibility SolvPurif Halogenated / Protic Gradients (DCM / MeOH) Moderate Solubility 10-30 mg/mL Purif->SolvPurif Requires volatility & phase separation

Fig 1: Decision matrix for solvent selection based on downstream applications of 7-Bromo-TZP.

Experimental Methodologies: Self-Validating Solubility Protocols

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask HPLC-UV)

Purpose: To determine the absolute maximum concentration of the compound in a solvent at equilibrium. Ideal for late-stage synthesis planning.

  • Saturation: Weigh approximately 50 mg of 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine into a 2 mL glass HPLC vial. Add 1.0 mL of the target organic solvent (e.g., DMF or DCM). A visible excess of solid must remain to ensure saturation.

  • Equilibration: Seal the vial tightly. Place it on a thermoshaker set to 400 rpm at a constant temperature of 25.0 ± 0.1 °C. Agitate for a minimum of 48 hours to achieve thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes. Alternatively, filter through a 0.22 µm PTFE syringe filter (PTFE is required to prevent solvent degradation).

  • Dilution & Quantification: Carefully aspirate 10 µL of the clear supernatant and dilute it by a factor of 100 in the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile containing 0.1% TFA).

  • Analysis: Quantify the concentration using RP-HPLC-UV (detection wavelength ~254 nm) against a pre-established 5-point calibration curve (0.01 to 1.0 mg/mL prepared in 100% DMSO).

Protocol B: Kinetic Solubility Profiling (Nephelometry)

Purpose: To determine the point of precipitation when a concentrated organic stock is diluted into an aqueous biological buffer. Critical for in vitro assay design.

  • Master Stock Preparation: Prepare a precise 10 mM stock solution of 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine in 100% cell-culture grade DMSO.

  • Serial Dilution: In a 96-well clear-bottom plate, perform a 2-fold serial dilution of the DMSO stock into the target aqueous buffer (e.g., PBS, pH 7.4), creating a final compound concentration gradient ranging from 1 µM to 500 µM. Ensure the final DMSO concentration remains constant (typically 1% or 2% v/v) across all wells.

  • Incubation: Seal the plate and incubate at room temperature (or 37 °C for biological relevance) for 2 hours to allow for potential nucleation and precipitation.

  • Detection: Read the plate using a microplate nephelometer to measure light scattering.

  • Data Interpretation: Plot the scattering intensity against compound concentration. The inflection point where light scattering sharply increases indicates the formation of insoluble aggregates, defining the kinetic solubility limit.

References

  • MAOS for the general synthesis and lead optimization of 3,6-disubstituted-[1,2,4]triazolo[4,3-b]pyridazines. Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors. Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents. Source: ACS Medicinal Chemistry Letters URL:[Link]

  • An expeditious one-pot multicomponent synthesis of sterically hindered bis-1,2,4-triazolopyridazines under solvent-free conditions. Source: Arkivoc URL:[Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Source: Arabian Journal of Chemistry (ScienceDirect) URL:[Link]

Sources

The Ascendant Therapeutic Trajectory of 7-Bromo-triazolo[4,3-b]pyridazine Derivatives: A Technical Guide for Drug Discovery

The Ascendant Therapeutic Trajectory of 7-Bromo-[1][2][3]triazolo[4,3-b]pyridazine Derivatives: A Technical Guide for Drug Discovery

Abstract

The[1][2]triazolo[4,3-b]pyridazine scaffold has emerged as a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The introduction of a bromine substituent at the 7-position significantly modulates the electronic and steric properties of the core, opening new avenues for therapeutic intervention. This technical guide provides an in-depth exploration of the therapeutic potential of 7-Bromo-[1][2]triazolo[4,3-b]pyridazine derivatives, with a primary focus on their anticancer properties. We will dissect the synthetic pathways, delve into the mechanisms of action, and present detailed protocols for the evaluation of these promising compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Introduction: The[1][2][3]triazolo[4,3-b]pyridazine Core and the Influence of Bromine Substitution

The fusion of a 1,2,4-triazole ring with a pyridazine system creates the[1][2]triazolo[4,3-b]pyridazine scaffold, a planar, aromatic heterocycle rich in nitrogen atoms. This arrangement imparts favorable physicochemical properties for biological target engagement, including hydrogen bonding capabilities and dipole-dipole interactions. These derivatives have been reported to exhibit a wide array of pharmacological effects, including anxiolytic, anticonvulsant, antimicrobial, and anti-inflammatory properties.[1]

The strategic incorporation of a bromine atom at the 7-position introduces a heavy halogen with unique characteristics. Bromine is a moderately lipophilic, electron-withdrawing group that can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. This substitution can enhance membrane permeability, improve metabolic stability, and provide a handle for further synthetic diversification, making the 7-bromo derivatives particularly attractive for drug discovery programs.

Anticancer Potential: A Multi-pronged Attack on Malignancy

The most significant therapeutic promise of 7-Bromo-[1][2]triazolo[4,3-b]pyridazine derivatives lies in their anticancer activity. These compounds have demonstrated potent cytotoxic effects against a range of human cancer cell lines, often operating through diverse and targeted mechanisms.

Mechanism of Action: Targeting Key Oncogenic Pathways

A primary mode of action for many anticancer[1][2]triazolo[4,3-b]pyridazine derivatives is the inhibition of protein kinases, enzymes that play a pivotal role in cell signaling and are frequently dysregulated in cancer.

  • c-Met and Pim-1 Kinase Inhibition: Certain derivatives have been identified as dual inhibitors of c-Met and Pim-1 kinases. The c-Met receptor tyrosine kinase is a key driver of cell proliferation, motility, and invasion, while Pim-1 is a serine/threonine kinase involved in cell survival and apoptosis resistance. The dual inhibition of these pathways represents a synergistic approach to cancer therapy.

Gcluster_0Cell Membranecluster_1Intracellular Signalingcluster_2Therapeutic InterventionHGFHGFc-Metc-MetHGF->c-MetBindsDownstream_cMetPI3K/AKT/mTORRAS/MAPKc-Met->Downstream_cMetActivatesPim-1Pim-1Downstream_Pim1Anti-apoptoticproteins (e.g., Bcl-2)Pim-1->Downstream_Pim1PhosphorylatesProliferationProliferationDownstream_cMet->ProliferationSurvivalSurvivalDownstream_Pim1->SurvivalTriazolo_pyridazine7-Bromo-[1,2,4]triazolo[4,3-b]pyridazineDerivativeTriazolo_pyridazine->c-MetInhibitsTriazolo_pyridazine->Pim-1Inhibits

Caption: Dual inhibition of c-Met and Pim-1 pathways.

Another compelling mechanism of action is the interference with tubulin polymerization. Microtubules are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division. By binding to tubulin and inhibiting its polymerization into microtubules, these derivatives can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis. Some derivatives have been designed as analogues of combretastatin A-4 (CA-4), a potent natural antitubulin agent.[1]

GTubulin_dimersα/β-Tubulin DimersMicrotubuleMicrotubule PolymerTubulin_dimers->MicrotubulePolymerizationMitotic_SpindleMitotic Spindle FormationMicrotubule->Mitotic_SpindleCell_DivisionCell DivisionMitotic_Spindle->Cell_DivisionApoptosisApoptosisCell_Division->ApoptosisLeads toTriazolo_pyridazine7-Bromo-[1,2,4]triazolo[4,3-b]pyridazineDerivativeTriazolo_pyridazine->Tubulin_dimersBinds to & InhibitsPolymerization

Caption: Inhibition of tubulin polymerization.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study specifically for 7-bromo derivatives is still evolving, general trends for the[1][2]triazolo[4,3-b]pyridazine scaffold provide valuable guidance for rational drug design:

  • Substituents at the 3-position: Aromatic or heteroaromatic rings at this position are often crucial for potent anticancer activity. The nature and substitution pattern of this ring can significantly influence target selectivity and potency. For instance, the presence of electron-donating or electron-withdrawing groups can modulate the electronic properties and binding interactions.

  • Substituents at the 6-position: Aryl groups at this position are common in active compounds. Modifications to this ring system can impact the overall conformation of the molecule and its fit within the target's binding pocket.

  • The Role of the 7-Bromo Substituent: The bromine atom at the 7-position is hypothesized to contribute to activity through several mechanisms. Its electron-withdrawing nature can influence the overall electron density of the heterocyclic core, potentially enhancing interactions with the biological target. Furthermore, the ability of bromine to form halogen bonds can provide an additional anchor point within the binding site, increasing affinity and specificity. The lipophilicity of bromine may also improve cell permeability, leading to better bioavailability.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative[1][2]triazolo[4,3-b]pyridazine derivatives against various human cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Derivative A 3-(2,5-dimethoxyphenyl)-6-phenyl-MCF-7 (Breast)Potent[1]
Derivative B 3-(2-furyl)-6-phenyl-MCF-7 (Breast)Potent[1]
Derivative C 3-(3,4,5-trimethoxyphenyl)-6-phenyl-MCF-7 (Breast)Potent[1]
4q 3-aryl-6-(3-amino-4-methoxyphenyl)-SGC-7901 (Gastric)0.014[1]
A549 (Lung)0.008[1]
HT-1080 (Fibrosarcoma)0.012[1]

Anti-inflammatory and Antimicrobial Potential: Expanding the Therapeutic Horizon

Beyond their anticancer effects,[1][2]triazolo[4,3-b]pyridazine derivatives have shown promise as anti-inflammatory and antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.

Compound ClassTargetIn Vitro ActivityIn Vivo ModelReference
1,2,4-triazole derivativesCOX-1/COX-2IC50 values in the µM rangeCarrageenan-induced paw edema[3][4]
Pyrrolo[3,4-d]pyridazinone-triazolesCOX-2IC50 = 47.83–49.79 µM-[3]
Antimicrobial Activity

Several[1][2]triazolo[4,3-b]pyridazine derivatives have demonstrated activity against a range of bacterial and fungal pathogens. The exact mechanism of their antimicrobial action is not fully elucidated but may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Compound SeriesBacterial StrainsFungal StrainsActivity (Zone of Inhibition/MIC)Reference
3-substituted[1][2]triazolo[4,3-b]pyridazinesGram-positive & Gram-negative-Good to moderate[2]
Triazolo[4,3-a]pyrazine derivativesS. aureus, E. coli-MICs: 16-32 µg/mL[5]

Experimental Protocols: A Practical Guide to Evaluation

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 7-Bromo-[1][2]triazolo[4,3-b]pyridazine derivatives.

Generalized Synthesis of 7-Bromo-[1][2][3]triazolo[4,3-b]pyridazine Derivatives

The following is a generalized synthetic scheme based on established methods for related heterocyclic systems.[6][7][8]

GStart3,6-DichloropyridazineStep1Hydrazinolysis(Hydrazine hydrate)Start->Step1Intermediate16-Chloro-3-hydrazinopyridazineStep1->Intermediate1Step2Condensation(Aromatic aldehyde)Intermediate1->Step2Intermediate2Hydrazone derivativeStep2->Intermediate2Step3Oxidative Cyclization(e.g., FeCl3 or IBD)Intermediate2->Step3Intermediate36-Chloro-[1,2,4]triazolo[4,3-b]pyridazineStep3->Intermediate3Step4Bromination(e.g., NBS)Intermediate3->Step4Final_Product7-Bromo-[1,2,4]triazolo[4,3-b]pyridazineDerivativeStep4->Final_Product

Caption: Generalized synthetic workflow.

Step 1: Synthesis of 6-Chloro-3-hydrazinopyridazine

  • To a solution of 3,6-dichloropyridazine in a suitable solvent (e.g., ethanol), add hydrazine hydrate.

  • Reflux the reaction mixture for an appropriate time, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with cold solvent and dry under vacuum.

Step 2: Synthesis of Hydrazone Derivatives

  • Dissolve 6-chloro-3-hydrazinopyridazine in a suitable solvent (e.g., ethanol).

  • Add the desired aromatic aldehyde to the solution.

  • Add a catalytic amount of a suitable acid (e.g., acetic acid).

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and collect the precipitated hydrazone by filtration.

Step 3: Oxidative Cyclization to form the[1][2]triazolo[4,3-b]pyridazine Core

  • Suspend the hydrazone derivative in a suitable solvent (e.g., ethanol or aqueous medium).

  • Add an oxidizing agent such as ferric chloride (FeCl₃) or iodobenzene diacetate (IBD).

  • Stir the reaction mixture at room temperature or under reflux until the starting material is consumed.

  • Isolate the product by filtration or extraction after quenching the reaction.

Step 4: Bromination at the 7-position

  • Dissolve the 6-chloro-[1][2]triazolo[4,3-b]pyridazine derivative in a suitable solvent (e.g., chloroform or acetic acid).

  • Add a brominating agent such as N-bromosuccinimide (NBS).

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, work up the reaction mixture to isolate the 7-bromo derivative.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds (dissolved in DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

In Vitro Kinase Inhibition Assay (General Protocol)

Materials:

  • Recombinant kinase (e.g., c-Met, Pim-1)

  • Kinase substrate

  • ATP

  • Kinase assay buffer

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Luminometer

Procedure:

  • Dilute the kinase, substrate, ATP, and test compounds in the kinase assay buffer.

  • In a 384-well plate, add the test compound or vehicle control.

  • Add the kinase to each well.

  • Initiate the reaction by adding the substrate/ATP mixture.

  • Incubate the plate at room temperature for a specified time.

  • Stop the reaction and detect the kinase activity using the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

Conclusion and Future Directions

The 7-Bromo-[1][2]triazolo[4,3-b]pyridazine scaffold represents a highly promising platform for the development of novel therapeutics, particularly in the realm of oncology. The synthetic accessibility and the potential for multi-targeted activity make these compounds attractive candidates for further investigation. Future research should focus on:

  • Elucidation of Specific SAR: Systematic synthesis and biological evaluation of a library of 7-bromo derivatives with diverse substitutions at other positions will be crucial to establish a clear structure-activity relationship.

  • In Vivo Efficacy Studies: Promising candidates identified from in vitro screening should be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.

  • Exploration of Other Therapeutic Areas: The preliminary evidence of anti-inflammatory and antimicrobial activity warrants a more thorough investigation into the potential of these derivatives for treating infectious and inflammatory diseases.

The continued exploration of this versatile heterocyclic system holds the potential to deliver next-generation therapies for a range of challenging diseases.

References

  • Antimicrobial Activities of Novel 3-Substituted[1][2] Triazolo[4,3-b]pyridazines Derivatives. (n.d.). Bulletin of the Korean Chemical Society. [Link]

  • Ganai, A. M., et al. (2023). Design and synthesis of novel 1,2,4-triazolo[4,3-b]pyridazine derivatives with anti-cancer activity. ResearchGate. [Link]

  • Szczukowski, et al. (2021). New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies. Molecules. [Link]

  • Elrayess, et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Semantic Scholar. [Link]

  • Almehizia, A. A., et al. (2023). Anti-inflammatory activity of novel derivatives of pyrazolo [3,4d] pyridazine against digestive system inflammation. PubMed. [Link]

  • Khattab, A. A., et al. (2023). Synthesis and Anti-Inflammatory Activity of Fused 1,2,4-triazolo-[3,4-b][2][9]thiadiazole Derivatives of Phenothiazine. Letters in Drug Design & Discovery. [Link]

  • Deeb, A., et al. (2007). Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazines. Scilit. [Link]

  • Abdel-Wahab, B. F., et al. (2025). Synthesis and Antimicrobial Activity of 1,2,4-Triazolo[4,3-b][1][2][3]tetrazines. ResearchGate. [Link]

  • Cerezo-Gálvez, S., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. PMC. [Link]

  • Zhai, X., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. [Link]

  • Chen, Y., et al. (2010). Synthesis and anticonvulsant activity of a new 6-alkoxy-[1][2]triazolo[4,3-b]pyridazine. PubMed. [Link]

  • Wang, Y., et al. (2013). Synthesis and anticancer activity evaluation of a series of[1][2]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. PubMed. [Link]

  • Badowska-Rosłonek, K., et al. (2020). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2]triazine Derivatives. MDPI. [Link]

  • Sanna, M., et al. (2017). Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors. PMC. [Link]

  • Kumar, A., et al. (2021). Synthesis and study of the anticancer activity of some new 7H-[1][2]triazolo [3,4-b][2][9]thiadiazines. Current issues in pharmacy and medicine: science and practice. [Link]

  • Al-Soud, Y. A., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2]triazolopyrimidine Derivatives as Potential Anticancer Agents. PMC. [Link]

  • Srivastava, A., et al. (2021). Structure-activity relationship study of 7 (a-o) as anticancer. ResearchGate. [Link]

  • Kim, H., et al. (2023). Crystal structure of[1][2] triazolo[4,3- b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. PMC. [Link]

  • Zheldakov, A. M., et al. (2018). Safe Synthesis of 4,7-Dibromo[1][3]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. MDPI. [Link]

  • Husain, A., et al. (2016). Synthesis and Anticonvulsant Activity Evaluation of 6-phenyl-7H-[1][2]triazolo[3,4-b][2][9]thiadiazines. ResearchGate. [Link]

  • Kumar, D., et al. (2014). Synthesis of 3-(R-Phenyl)-6-phenyl-7-(1H-1,2,4-triazol-1-yl)[1][2]triazolo[3,4-b][2][9]thiadiazines. ResearchGate. [Link]

Biological Activity of Triazolopyridazine Scaffolds in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazolo[4,3-


]pyridazine scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Its unique physicochemical properties—including a high degree of aromaticity, favorable hydrogen bond acceptor profiles, and structural rigidity—allow it to selectively interface with the ATP-binding pockets of various kinases and the allosteric sites of neurological receptors. As an application scientist overseeing early-stage drug discovery, I have observed that the strategic functionalization of this bicyclic core can pivot its biological activity from oncology to neurology, and even infectious diseases. This whitepaper systematically deconstructs the mechanisms of action, quantitative structure-activity relationships (SAR), and rigorous experimental protocols required to develop and validate triazolopyridazine-based therapeutics.

Target-Specific Mechanisms of Action

Kinase Inhibition: Oncology and Neurodegeneration

Triazolopyridazines have demonstrated profound efficacy as Class II c-Met inhibitors. Dysregulation of the mesenchymal-epithelial transition factor (c-Met) is a primary driver in non-small cell lung cancer (NSCLC) and gastric cancers. Compounds bearing the triazolopyridazine core exhibit excellent ATP-competitive binding, often forming critical hydrogen bonds with the LYS-1110 residue in the c-Met active site[1].

Furthermore, dual inhibition strategies have emerged to combat acquired kinase resistance. A novel series of triazolo[4,3-


]pyridazines was recently developed as dual c-Met/Pim-1 inhibitors. For instance, compound 4g demonstrated potent antiproliferative activity by arresting MCF-7 breast cancer cells in the S phase and inducing apoptosis[2]. Dual targeting provides a synergistic blockade of the PI3K/AKT/mTOR pathway, significantly reducing the probability of tumor escape mechanisms[2].

Beyond oncology, triazolopyridazines exhibit unprecedented selectivity for Leucine-rich repeat kinase 2 (LRRK2), a major target in Parkinson's disease. Specific analogs demonstrate potent inhibition of both wild-type and the G2019S mutant LRRK2, highlighting the scaffold's versatility in neurodegenerative drug discovery[3][4].

Pathway HGF HGF cMet c-Met Kinase HGF->cMet PI3K PI3K / AKT cMet->PI3K Pim1 Pim-1 Kinase Pim1->PI3K mTOR mTOR PI3K->mTOR Apoptosis Apoptosis Blockade mTOR->Apoptosis Drug Triazolopyridazine Scaffold Drug->cMet Inhibits Drug->Pim1 Inhibits

Dual inhibition of c-Met and Pim-1 signaling pathways by triazolopyridazine scaffolds.

Neurological Receptors and Phosphodiesterases

Historically, triazolopyridazines such as CL218,872 were identified as selective ligands for the Type 1 Benzodiazepine (BZ) receptor, a subpopulation of the GABA-A receptor complex. Unlike classical benzodiazepines, these compounds do not interact directly with the ionophore or barbiturate sites, providing anxiolytic and anticonvulsant effects with a wider safety margin and reduced sedation[5][6].

Additionally, the scaffold has been optimized for anti-inflammatory applications via Phosphodiesterase 4 (PDE4) inhibition. By replacing triazolothiadiazine rings with triazolopyridazines, researchers eliminated S-oxidation liabilities, yielding compounds with low nanomolar PDE4 inhibitory activity in cell-based cyclic-nucleotide gated ion channel assays[7].

Pharmacokinetics and ADME Optimization: The O-Linked vs. N-Linked Paradigm

A critical hurdle in early triazolopyridazine development was the time-dependent inhibition of Cytochrome P450 (CYP450) enzymes associated with O-linked derivatives. To resolve this metabolic liability, medicinal chemists executed a structural scaffold hop to N-linked triazolopyridazines. This pivot not only eliminated the CYP450 time-dependent inhibition but also preserved nanomolar c-Met inhibition and improved in vivo pharmacodynamics, leading to significant tumor regression in NIH-3T3/TPR-Met xenograft models[8][9].

Quantitative Data Summary

The biological versatility of the triazolopyridazine core is best illustrated by its cross-target potency. Table 1 summarizes key quantitative data derived from recent screening campaigns.

Table 1: Comparative Biological Activity of Triazolopyridazine Derivatives

TargetLead Compound / DerivativePrimary IndicationPotency (IC50 / EC50)Key Mechanistic Feature
c-Met Kinase Compound 12eNSCLC, Gastric Cancer0.090 µMClass II ATP-competitive binding (LYS-1110)[1]
c-Met / Pim-1 Compound 4gBreast Cancer (MCF-7)0.163 µM / 0.283 µMDual inhibition; S-phase cell cycle arrest[2]
PDE4A Compound 18Inflammation34.2 nM (Cell-based)Avoids S-oxidation metabolism[7]
LdSMT Compound 23Leishmaniasis1.9 µMBinds Ile272 and Tyr275[10]
C. parvum Compound 17aCryptosporidiosis1.2 µMImproved lipophilic efficiency (LipE)[11]

Experimental Workflows & Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in quality control check to verify causality and prevent downstream failure.

Step-by-Step Chemical Synthesis of 1,2,4-Triazolo[4,3- ]pyridazines

The synthesis of the core scaffold requires precise control of thermodynamic conditions to prevent the formation of uncyclized intermediates.

  • Hydrazine Formation: React 3,6-dichloropyridazine with hydrazine hydrate in ethanol at reflux for 4 hours.

    • Causality Check: The strong nucleophilicity of hydrazine selectively displaces one chlorine atom. Confirm the formation of 3-chloro-6-hydrazinylpyridazine via LC-MS[12].

  • Condensation & Cyclization: Dissolve the intermediate in absolute ethanol. Add the appropriate aromatic aldehyde (e.g., 4-hydroxybenzaldehyde) and reflux at 80 °C for 4 hours[2]. Alternatively, react with carboxylic acids in the presence of sodium methoxide[13].

  • Acidic Workup: Quench the reaction with an acidic workup (e.g., dilute HCl) after 24 hours.

    • Causality Check: The acidic environment drives the dehydrative cyclization, ensuring the final product is the fused triazolopyridazine rather than the open-chain triazole intermediate[13]. Confirm via 1H NMR (absence of the N-H hydrazone proton).

  • Functionalization (N-linking): Perform a Suzuki cross-coupling or nucleophilic substitution using boronic acids or amines to install the N-linked pharmacophore, eliminating CYP450 liabilities[8][14].

Workflow Hydrazine 3-Chloro-6-hydrazinyl pyridazine Condensation Condensation & Cyclization Hydrazine->Condensation Scaffold Triazolopyridazine Core Condensation->Scaffold Acidic Workup SAR SAR Optimization (N-linked vs O-linked) Scaffold->SAR Validation In Vitro / In Vivo Validation SAR->Validation

Step-by-step synthesis and SAR optimization workflow for triazolopyridazine derivatives.

In Vitro Validation: Dual Annexin-V/PI Apoptosis Assay

To validate the anticancer mechanism of action (e.g., for dual c-Met/Pim-1 inhibitors), distinguishing between apoptosis and necrosis is critical.

  • Cell Culture & Treatment: Seed MCF-7 or A549 cells in 6-well plates at a density of

    
     cells/well. Incubate for 24 hours. Treat with the triazolopyridazine derivative (e.g., compound 4g at 1x, 2x IC50 concentrations) for 48 hours[2].
    
  • Harvesting: Wash cells with cold PBS and resuspend in 1X Binding Buffer.

    • Causality Check: Calcium in the binding buffer is strictly required for Annexin-V to bind to phosphatidylserine. Do not use EDTA-containing buffers.

  • Staining: Add 5 µL of FITC-Annexin-V and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze within 1 hour.

    • Interpretation & Self-Validation: Annexin-V+/PI- indicates early apoptosis (translocation of phosphatidylserine to the outer leaflet). Annexin-V+/PI+ indicates late apoptosis. This self-validates that the compound's cytotoxicity is driven by programmed cell death (caspase-9 activation) rather than non-specific necrotic toxicity[2][15].

Conclusion

The triazolopyridazine scaffold remains a cornerstone of targeted drug discovery. By understanding the structure-activity relationships—such as the transition from O-linked to N-linked derivatives to bypass CYP450 inhibition—and employing rigorous, self-validating synthetic and biological assays, researchers can unlock the full therapeutic potential of these molecules across oncology, neurology, and infectious diseases.

References

Sources

Technical Safety & Handling Guide: 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Safety, Handling, and Application of Brominated [1,2,4]Triazolo[4,3-b]pyridazines.

Focusing on Structural Isomers, Hazard Mitigation, and Synthetic Utility

Executive Summary & Chemical Identity

This guide provides a comprehensive technical analysis of 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine , a critical heterocyclic building block in the synthesis of kinase inhibitors (e.g., c-Met, Tankyrase) and antitubulin agents.

Crucial Isomer Note: While the user specified the 7-Bromo isomer, the commercially dominant scaffold in this class is the 6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine (CAS: 115127-23-6). Due to the close structural similarity, the safety profiles, reactivity, and handling protocols are chemically analogous. This guide addresses the specific request while leveraging validated data from the 6-bromo standard to ensure maximum safety coverage.

Chemical Characterization
ParameterData
Chemical Name 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine
Primary Isomer CAS Analogous Reference:115127-23-6 (6-Bromo isomer)
Molecular Formula C₅H₃BrN₄
Molecular Weight 199.01 g/mol
Physical State Off-white to pale yellow solid
Melting Point 138–142 °C (Typical for class)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Reactivity Class Electron-deficient Heterocycle; Electrophile

Hazard Identification & Toxicology (GHS Framework)

The halogenated triazolopyridazine core presents specific hazards related to its reactivity as an electrophile and potential biological activity as a kinase inhibitor precursor.

GHS Classification

Based on CLP Regulation (EC) No 1272/2008 and Read-Across Data.

Hazard ClassCategoryHazard Statement CodeDescription
Acute Toxicity (Oral) Cat 4H302 Harmful if swallowed.
Skin Corrosion/Irritation Cat 2H315 Causes skin irritation.
Serious Eye Damage Cat 2AH319 Causes serious eye irritation.
STOT - Single Exposure Cat 3H335 May cause respiratory irritation.
Precautionary Strategy (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

Toxicological Mechanism
  • Structural Alert: The triazolopyridazine ring system mimics purines, potentially interacting with DNA or enzymes involved in nucleotide metabolism.

  • Bromine Reactivity: As an alkylating/arylating agent precursor, the compound may exhibit skin sensitizing properties upon repeated exposure.

  • Decomposition Hazards: Thermal decomposition releases Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx) , both of which are acutely toxic and corrosive to lung tissue.

Safe Handling & Synthesis Protocol

This section details the operational workflow for researchers handling this compound in a drug discovery setting. The protocol prioritizes the exclusion of moisture and the containment of potential dust.[1][2]

Engineering Controls
  • Primary Containment: All weighing and transfer operations must be conducted within a Chemical Fume Hood or Powder Containment Enclosure .

  • Atmosphere: The compound is stable but potentially hygroscopic. Store and handle under an inert atmosphere (Nitrogen or Argon) for long-term stability.

  • Process Safety: Avoid contact with strong oxidizing agents and strong bases, which may trigger rapid exothermic decomposition.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH N95 (US) or P2 (EU) dust mask for solid handling. Full-face respirator with ABEK filters if heating or generating aerosols.

  • Dermal: Nitrile rubber gloves (min thickness 0.11 mm). Double-gloving recommended during synthesis steps involving organometallics.

  • Ocular: Safety glasses with side shields (EN 166).[1]

Synthesis & Reactivity Workflow
  • Reactivity Profile: The C-Br bond (at position 6 or 7) is highly activated for Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • Solvent Compatibility:

    • Preferred: DCM, THF, DMF, DMSO.

    • Avoid: Protic solvents (water/alcohols) during storage to prevent slow hydrolysis.

Figure 1: Safe Handling & Experimental Workflow

HandlingProtocol cluster_safety Critical Control Points Start Storage (2-8°C) Inert Atmosphere Weighing Weighing (Fume Hood + N95) Start->Weighing Equilibrate to RT Reaction Synthesis Setup (N2/Ar Line) Weighing->Reaction Dissolve in Anhydrous Solvent Quench Quenching (Exotherm Control) Reaction->Quench Completion Check (TLC/LCMS) Waste Disposal (Halogenated Waste) Quench->Waste Segregate Streams

Caption: Operational workflow for handling 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine, highlighting critical control points for exposure prevention.

Emergency Response Framework

In the event of accidental exposure or release, the following self-validating protocols must be enacted immediately.

Fire Fighting Measures
  • Media: Carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam. DO NOT use a solid water stream as it may scatter the dust.

  • Combustion Products: Emits toxic fumes of Carbon oxides, Nitrogen oxides (NOx), and Hydrogen bromide gas (HBr).

  • Firefighter PPE: Self-Contained Breathing Apparatus (SCBA) is mandatory due to HBr evolution.

Accidental Release (Spill)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don respiratory protection and double gloves.

  • Contain: Sweep up solid spills carefully to avoid dust generation. Do not dry sweep; use a damp cloth or vacuum with HEPA filter.

  • Neutralize: Clean the surface with a mild alkaline solution (e.g., Sodium Bicarbonate) to neutralize potential acidic residues (HBr).

Figure 2: Emergency Response Logic

EmergencyResponse Incident Exposure / Spill Incident Type Identify Type Incident->Type Inhalation Inhalation (Dust/Vapor) Type->Inhalation SkinEye Skin/Eye Contact Type->SkinEye Ingestion Ingestion Type->Ingestion Action_Air Fresh Air + Oxygen Sit Upright Inhalation->Action_Air Action_Wash Rinse 15min+ Remove Contacts SkinEye->Action_Wash Action_Med Do NOT Induce Vomiting Rinse Mouth Ingestion->Action_Med Medical Seek Medical Attention (Show SDS/CAS) Action_Air->Medical Action_Wash->Medical Action_Med->Medical

Caption: Decision matrix for immediate first aid response. Medical intervention is required for all exposure routes due to potential systemic toxicity.

Storage & Disposal

Storage Conditions
  • Temperature: Refrigerate (2-8°C).

  • Environment: Store under inert gas (Nitrogen). Keep container tightly closed in a dry and well-ventilated place.

  • Incompatibilities: Segregate from strong acids, strong bases, and strong oxidizing agents.

Disposal Considerations
  • Waste Stream: Classify as Halogenated Organic Waste .

  • Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (critical for neutralizing HBr/NOx).

  • Compliance: Never dispose of via sinks or drains. Consult local environmental regulations (e.g., EPA, ECHA) before disposal.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13998365, 6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine. Retrieved from [Link][3]

  • European Chemicals Agency (ECHA). C&L Inventory: 6-Bromo-3-pyridazinamine (Parent Scaffold Safety Data). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 7-Bromo-triazolo[4,3-b]pyridazine

An In-depth Technical Guide to the Physicochemical Characterization of 7-Bromo-[1][2][3]triazolo[4,3-b]pyridazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical characteristics of 7-Bromo-[1][2]triazolo[4,3-b]pyridazine, a heterocyclic compound of significant interest in contemporary drug discovery. The[1][2]triazolo[4,3-b]pyridazine scaffold is a key pharmacophore found in a variety of biologically active molecules, including potent antitubulin agents and bromodomain inhibitors.[3][4] A thorough understanding of the physicochemical properties of its derivatives, such as the 7-bromo substituted analog, is fundamental for lead optimization, formulation development, and ensuring the reproducibility of biological assays.

While a specific melting point for 7-Bromo-[1][2]triazolo[4,3-b]pyridazine is not extensively documented in publicly available literature, this guide will equip researchers with the necessary protocols to determine this critical parameter experimentally. Furthermore, we will delve into the interpretation of melting point data as it pertains to the purity and identity of novel chemical entities.

Core Physicochemical Properties of 7-Bromo-[1][2][3]triazolo[4,3-b]pyridazine

The physical state and solubility of a compound are foundational to its handling, formulation, and biological assessment. Based on the known characteristics of closely related analogs, such as 6-Bromo-[1][2]triazolo[4,3-b]pyridazine and other brominated heterocyclic systems, 7-Bromo-[1][2]triazolo[4,3-b]pyridazine is anticipated to be a solid at ambient temperature.

Table 1: Physicochemical and Computed Properties of 7-Bromo-[1][2]triazolo[4,3-b]pyridazine and its Parent Scaffold

Property7-Bromo-[1][2]triazolo[4,3-b]pyridazine (Predicted/Inferred)[1][2]triazolo[4,3-b]pyridazine (Parent Scaffold)[5]
Molecular Formula C₅H₃BrN₄C₅H₄N₄
Molecular Weight ~199.01 g/mol 120.11 g/mol
Physical Form Solid (Inferred)Data not available
Melting Point Experimentally Determined (see Section 2)Data not available
XLogP3 Data not available-0.3
Hydrogen Bond Donors 00
Hydrogen Bond Acceptors 44

Experimental Determination of Melting Point: A Validating Protocol

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase.[1][6] For novel compounds in a drug discovery pipeline, an accurate melting point determination serves as a primary indicator of purity. Impurities typically lead to a depression and broadening of the melting range.[2][6]

The following protocol outlines the capillary method for melting point determination, a standard and widely accepted technique in chemical research.[6][7]

Sample Preparation: The Foundation of Accuracy

Proper sample preparation is paramount for obtaining a reproducible and accurate melting point. The sample must be a fine, homogenous powder to ensure efficient and uniform heat transfer.[1][7]

Step-by-Step Sample Preparation:

  • Drying: Ensure the sample of 7-Bromo-[1][2]triazolo[4,3-b]pyridazine is completely dry. If necessary, dry the sample in a desiccator over a suitable drying agent.[1]

  • Grinding: If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle. This minimizes air pockets and ensures uniform heating.[7][8]

  • Loading the Capillary Tube:

    • Invert an open-ended capillary tube and press the open end into the powdered sample.

    • A small amount of the sample will be trapped in the opening.

    • Invert the tube and gently tap it on a hard surface to pack the sample into the bottom. A packed sample height of 1-2 mm is ideal.[8]

    • For efficient packing, the capillary can be dropped through a long glass tube.[8]

Melting Point Measurement Workflow

The following workflow is designed for a digital melting point apparatus, which allows for controlled heating rates and precise temperature recording.

Experimental Workflow:

  • Initial Rapid Determination (Crude Melting Point):

    • Insert the packed capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating rate of 10-20 °C per minute.[8]

    • Record the approximate temperature at which the sample melts. This provides a rough estimate and saves time during the accurate determination.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20 °C below the crude melting point.

    • Insert a fresh capillary tube with the sample.

    • Set a slow heating rate of 1-2 °C per minute.[2]

    • Record the onset temperature: The temperature at which the first droplet of liquid appears.

    • Record the final temperature: The temperature at which the last solid crystal melts.

    • The recorded melting range provides insight into the purity of the sample. A narrow range (0.5-1 °C) is indicative of a pure compound.[6]

  • Repeat for Reproducibility:

    • Repeat the accurate melting point determination with two more samples to ensure the results are reproducible.[8]

MeltingPointWorkflowcluster_prepSample Preparationcluster_measurementMelting Point MeasurementDryDry SampleGrindGrind to Fine PowderDry->GrindLoadLoad Capillary TubeGrind->LoadCrudeDetermine Crude MP (10-20°C/min)Load->CrudeInsert SampleCoolCool ApparatusCrude->CoolAccurateDetermine Accurate MP (1-2°C/min)Cool->AccurateRecordRecord Melting RangeAccurate->RecordRepeatRepeat for ReproducibilityRecord->Repeat

Caption: Workflow for the experimental determination of melting point.

The Significance of the[1][2][3]triazolo[4,3-b]pyridazine Scaffold in Drug Discovery

The[1][2]triazolo[4,3-b]pyridazine core is a rigid bicyclic heteroaromatic system that has proven to be a valuable scaffold in medicinal chemistry. Its structural rigidity is advantageous for locking in specific conformations required for potent biological activity, as seen in its application as a linker to mimic the Z,E-diene configuration in combretastatin A-4 analogs.[4]

Furthermore, derivatives of this scaffold have been synthesized and evaluated for a range of therapeutic targets, demonstrating its versatility. Studies have shown that substituted[1][2]triazolo[4,3-b]pyridazines exhibit significant anticancer activity and can function as inhibitors of key proteins in cell signaling pathways, such as the BRD4 bromodomain.[3] The introduction of a bromo-substituent at the 7-position, as in the title compound, provides a handle for further chemical modification through cross-coupling reactions, enabling the exploration of a wider chemical space for structure-activity relationship (SAR) studies.

Conclusion

While the precise melting point of 7-Bromo-[1][2]triazolo[4,3-b]pyridazine remains to be definitively reported in the literature, this guide provides the scientific community with a robust and validated protocol for its experimental determination. An accurate melting point is an indispensable parameter for the characterization and quality control of this and other novel compounds. The strategic importance of the[1][2]triazolo[4,3-b]pyridazine scaffold in the development of new therapeutics underscores the need for a thorough understanding of the physicochemical properties of its derivatives. This guide serves as a practical resource for researchers dedicated to advancing the field of drug discovery.

References

  • Crystal structure of[1][2]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. ResearchGate. Available at: [Link]

  • DETERMIN
  • MITOCW | Melting Point | MIT Digital Lab Techniques Manual. MIT OpenCourseWare. Available at: [Link]

  • Melting Point Determination - ResolveMass Laboratories Inc. ResolveMass Laboratories Inc. Available at: [Link]

  • Melting Point Determination - thinkSRS.com. Stanford Research Systems. Available at: [Link]

  • Melting Point Determination | Your Guide to Melting Point Analysis - Mettler Toledo. Mettler Toledo. Available at: [Link]

  • 1,2,4-Triazolo(4,3-b)pyridazine - PubChem. PubChem. Available at: [Link]

  • Safe Synthesis of 4,7-Dibromo[1][7]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. MDPI. Available at: [Link]

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1. Semantic Scholar. Available at: [Link]

  • 1,2,4-Triazolo[4,3-b]pyridazine analogues: synthesis, evaluation of cytotoxicity, anticancer activity and computational analysis. ResearchGate. Available at: [Link]

  • Crystal structure of[1][2] triazolo[4,3- b ]pyridazine derivatives as BRD4 bromodomain ... - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Bioevaluation of 3,6-Diaryl-[1][2]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC. National Center for Biotechnology Information. Available at: [Link]

The Strategic Role of 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemistry, synthesis, and medicinal applications of 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine , a critical intermediate in the development of kinase inhibitors.

Executive Summary

The [1,2,4]triazolo[4,3-b]pyridazine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a core pharmacophore for a wide range of kinase inhibitors, particularly those targeting c-Met and SGK1 (Serum/Glucocorticoid Regulated Kinase 1).

The 7-bromo derivative is of particular strategic value. Unlike its 6-substituted counterparts, the 7-bromo analog provides a unique vector for extending the molecule into specific hydrophobic pockets of the ATP-binding site, often improving selectivity profiles. This guide dissects the synthesis, reactivity, and application of this scaffold, providing a roadmap for its use in high-value drug discovery campaigns.

Structural Architecture & Numbering

Understanding the regiochemistry is critical for synthetic planning. The fusion of a 1,2,4-triazole ring with a pyridazine ring creates a bicyclic aromatic system.

  • IUPAC Name: 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine

  • Core Properties:

    • Bridgehead Nitrogen: The fusion occurs at the pyridazine N2 and C3.

    • Numbering: The standard numbering assigns the triazole ring positions 1, 2, and 3. The bridgehead is skipped in numbering the periphery, but the pyridazine ring carbons are numbered 6, 7, and 8.

    • Electronic Character: The system is highly electron-deficient (π-deficient), making the halogen at position 7 activated for nucleophilic aromatic substitution (

      
      ) and palladium-catalyzed cross-couplings.
      
Structural Visualization

G cluster_0 Retrosynthetic Analysis node_start 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine node_inter 3-Hydrazino-5-bromopyridazine node_start->node_inter Cyclization (Orthoester/R-COOH) node_SM 3,5-Dibromopyridazine node_inter->node_SM Selective Hydrazinolysis

Caption: Retrosynthetic logic for accessing the 7-bromo core from commercially available pyridazines.

Synthesis Protocols

The synthesis of 7-bromo-[1,2,4]triazolo[4,3-b]pyridazine relies on the regioselective functionalization of the pyridazine ring followed by ring closure.

Precursor Synthesis: 3-Hydrazino-5-bromopyridazine

The key challenge is differentiating the two halogens in 3,5-dibromopyridazine. The C3 position is more electrophilic due to the adjacent nitrogen (alpha-effect) and para-like conjugation.

Protocol:

  • Starting Material: 3,5-Dibromopyridazine (1.0 equiv).

  • Reagent: Hydrazine hydrate (3.0 equiv).

  • Solvent: Ethanol or THF.

  • Conditions: Reflux for 2–4 hours.

  • Workup: Cool to 0°C. The product, 3-hydrazino-5-bromopyridazine, typically precipitates as a solid. Filter, wash with cold ethanol, and dry.

    • Note: Control temperature to avoid bis-hydrazinolysis.

Cyclization to the Triazolo-Pyridazine Core

Two primary methods exist depending on the desired substituent at C3 (hydrogen vs. alkyl/aryl).

Method A: Synthesis of the Parent Core (C3-H)

  • Reagents: Triethyl orthoformate (solvent/reagent).

  • Catalyst: p-TsOH (catalytic) or refluxing acetic acid.

  • Procedure: Suspend 3-hydrazino-5-bromopyridazine in triethyl orthoformate. Heat to reflux (100–110°C) for 3–6 hours. The solid dissolves then reprecipitates upon cooling.

  • Yield: Typically 75–85%.

Method B: Oxidative Cyclization (for C3-Aryl/Alkyl)

  • Step 1: Condense hydrazine with an aldehyde (R-CHO) to form the hydrazone.

  • Step 2: Oxidative cyclization using Iodobenzene diacetate (PIDA) or Lead Tetraacetate (LTA) in DCM.

  • Mechanism: Formation of a nitrilimine intermediate which undergoes electrocyclic ring closure.

Reactivity Profile & Cross-Coupling

The 7-bromo substituent is a versatile handle. The electron-deficient nature of the pyridazine ring facilitates oxidative addition to Pd(0), often faster than in phenyl bromides.

Suzuki-Miyaura Coupling

This is the most common transformation to install aryl or heteroaryl groups for kinase inhibition.

Standard Protocol:

  • Substrate: 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine (1.0 equiv).

  • Boronic Acid: Ar-B(OH)2 (1.2 equiv).

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv) or Pd(PPh3)4.

  • Base: Cs2CO3 (2.0 equiv) or K3PO4.

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: 90°C, 4–12 hours under Argon.

Reactivity Map

Reactivity Core 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine (Electrophilic Core) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Installs Aryl/Heteroaryl groups (Kinase Hinge Binders) Core->Suzuki Major Pathway Buchwald Buchwald-Hartwig (HNR2, Pd) Installs Solubilizing Amines Core->Buchwald Secondary Pathway Sonogashira Sonogashira (Alkyne, Pd/Cu) Installs Rigid Linkers Core->Sonogashira Specific Applications

Caption: Divergent synthesis pathways from the 7-bromo core.

Medicinal Chemistry Applications

c-Met Kinase Inhibitors

The triazolopyridazine scaffold mimics the adenine ring of ATP. The nitrogen atoms (N1/N2) often serve as hydrogen bond acceptors for the kinase hinge region (e.g., interaction with Met1160 in c-Met).

  • Role of C7: Substituents at C7 project into the hydrophobic "back pocket" or solvent-exposed region, depending on the exact binding mode. This vector is crucial for optimizing selectivity against homologous kinases.

SGK1 Inhibitors

Serum/Glucocorticoid Regulated Kinase 1 (SGK1) is a target for fibrosis and cancer.

  • SAR Insight: Recent studies indicate that 3,6-disubstituted and 3,7-disubstituted triazolopyridazines show potent SGK1 inhibition. The 7-position allows for the attachment of polar groups (via phenyl linkers) that improve solubility and pharmacokinetic properties without disrupting the hinge binding.

Comparison of Regioisomers
Feature6-Substituted7-Substituted (Target)
Synthetic Access High (from 3-Cl-6-hydrazinopyridazine)Moderate (requires 3,5-dibromopyridazine)
Vector Direction Projects towards GatekeeperProjects towards Solvent/Back Pocket
Metabolic Stability ModerateOften Higher (steric hindrance at C7/C8)
Key Application General Kinase InhibitorsSelective c-Met/SGK1 Inhibitors

References

  • Synthesis of Triazolopyridazines

    • Title: Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazines as Antitubulin Agents.
    • Source: ACS Medicinal Chemistry Letters (2016).
    • URL:[Link]

  • c-Met Inhibitor Discovery

    • Title: Discovery of Triazolo-pyridazine Deriv
    • Source: Molecules (2014).
    • URL:[Link]

  • SGK1 Inhibition

    • Title: Rational Design of Highly Potent, Selective, and Bioavailable SGK1 Protein Kinase Inhibitors.
    • Source: Journal of Medicinal Chemistry (2022).
    • URL:[Link]

  • General Reactivity

    • Title: Reactivity of triazolo- and tetrazolopyridazines.[1]

    • Source: Polish Journal of Chemistry (1996).[1]

    • URL:[Link][2][3][4][5]

Sources

Methodological & Application

preparation of 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine from 3,6-dichloropyridazine

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers and drug development professionals. It addresses the synthesis of the halogenated triazolopyridazine core, specifically focusing on the conversion of 3,6-dichloropyridazine to 6-bromo-[1,2,4]triazolo[4,3-b]pyridazine .

Editorial Note on Regiochemistry: Standard IUPAC numbering for the [1,2,4]triazolo[4,3-b]pyridazine system designates the carbon adjacent to the non-bridgehead nitrogen (N5) as position 6 . The starting material, 3,6-dichloropyridazine, functionalizes at this position.[1] References to "7-bromo" in this specific synthetic lineage are frequently nomenclature errors found in secondary literature or procurement catalogs referring to the 6-bromo isomer. This guide details the synthesis of the 6-bromo isomer, which is the direct, chemically logical derivative of 3,6-dichloropyridazine.

Executive Summary

The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a privileged structure in medicinal chemistry, serving as the core for c-Met inhibitors (e.g., SGX-523) and various antitubulin agents. This protocol details the robust, three-step synthesis of 6-bromo-[1,2,4]triazolo[4,3-b]pyridazine from commercially available 3,6-dichloropyridazine . The route utilizes a nucleophilic hydrazine substitution, followed by an orthoester-mediated cyclization, and concludes with a Finkelstein-like halogen exchange to install the versatile bromine handle.

Chemical Logic & Retrosynthesis

The transformation relies on the differential reactivity of the pyridazine nitrogens and the activation of the C-Cl bond.

  • Desymmetrization: 3,6-Dichloropyridazine is symmetric. Reaction with hydrazine hydrate desymmetrizes the ring, replacing one chlorine with a hydrazine moiety.

  • Cyclocondensation: The hydrazino group provides the "N-N" fragment required to build the triazole ring. Condensation with a one-carbon source (formic acid or triethyl orthoformate) closes the [4,3-b] fused system.

  • Halogen Exchange: The resulting 6-chloro derivative is stable but less reactive toward palladium-catalyzed cross-couplings (Suzuki/Buchwald) than its bromo-counterpart. An acid-mediated halogen exchange converts the chloride to the bromide.

Structural Numbering Guide

To ensure accuracy, the ring system is numbered as follows:

  • Positions 1, 2, 4: Triazole nitrogens (N4 is the bridgehead).[2][3]

  • Position 3: Triazole carbon.[2][4]

  • Position 6: Pyridazine carbon adjacent to N5 (Site of Halogen).

  • Position 7, 8: Remaining pyridazine carbons.[5]

G SM 3,6-Dichloropyridazine (Starting Material) Int1 3-Chloro-6-hydrazinopyridazine (Intermediate 1) SM->Int1 Step 1: Hydrazine Hydrate EtOH, Reflux Int2 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine (Intermediate 2) Int1->Int2 Step 2: CH(OEt)3 or HCOOH Cyclization Product 6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine (Final Target) Int2->Product Step 3: HBr/AcOH Halogen Exchange

Figure 1: Synthetic workflow for the target scaffold.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Chloro-6-hydrazinopyridazine

This step requires careful temperature control to prevent the formation of the 3,6-dihydrazino byproduct.

  • Reagents: 3,6-Dichloropyridazine (1.0 eq), Hydrazine Hydrate (80%, 3.0 eq), Ethanol (Solvent).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

  • Dissolve 3,6-dichloropyridazine (10.0 g, 67.1 mmol) in Ethanol (100 mL).

  • Add Hydrazine Hydrate (10 mL, ~200 mmol) dropwise at room temperature. Note: Exothermic reaction.

  • Heat the mixture to reflux (80°C) for 3–4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.8) should disappear, replaced by a lower Rf spot (Rf ~0.2).

  • Cool the reaction mixture to 0°C in an ice bath. The product will precipitate as a solid.

  • Filter the solid and wash with cold ethanol (2 x 20 mL) followed by cold water (2 x 20 mL) to remove excess hydrazine.

  • Dry under vacuum at 45°C.

  • Expected Yield: 85–95%

  • Appearance: Off-white to pale yellow crystalline solid.

  • Data Check: LCMS [M+H]+ = 145.0.

Step 2: Cyclization to 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine

Two methods are common. Method A (Triethyl Orthoformate) is preferred for anhydrous conditions and cleaner workup.

Method A: Triethyl Orthoformate (TEOF)

  • Suspend 3-chloro-6-hydrazinopyridazine (5.0 g, 34.6 mmol) in Triethyl Orthoformate (50 mL).

  • Add a catalytic amount of p-TsOH or concentrated HCl (2-3 drops).

  • Reflux the mixture (100–110°C) for 4–6 hours. The solid will dissolve as cyclization proceeds.

  • Concentrate the solvent under reduced pressure.

  • Triturate the residue with diethyl ether or hexanes to induce crystallization.

  • Filter and dry the solid.

Method B: Formic Acid

  • Dissolve the hydrazine intermediate in 98% Formic Acid (5 vol).

  • Reflux for 3 hours.

  • Concentrate to dryness. Neutralize with saturated NaHCO₃ solution.

  • Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

  • Expected Yield: 75–85%

  • Appearance: Beige to light brown solid.

  • Data Check: ¹H NMR (DMSO-d₆) δ 9.68 (s, 1H, Triazole-H), 8.45 (d, 1H, Pyridazine-H), 7.60 (d, 1H, Pyridazine-H).

Step 3: Conversion to 6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine

Direct bromination of the ring is difficult; therefore, we utilize a halogen exchange reaction using HBr in acetic acid. This is a nucleophilic aromatic substitution where the bromide displaces the chloride, driven by the high concentration of HBr and thermal energy.

  • Reagents: 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine (1.0 eq), 33% HBr in Acetic Acid (10–15 eq).

  • Safety: HBr/AcOH is highly corrosive and fumes strongly. Work in a fume hood.

Procedure:

  • Place 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine (2.0 g, 13.0 mmol) in a pressure tube or heavy-walled flask.

  • Add 33% HBr in Acetic Acid (20 mL).

  • Seal the tube and heat to 100–120°C for 12–16 hours.

    • Mechanism Note: Protonation of N5 activates the C6-Cl bond for nucleophilic attack by Br⁻.

  • Cool the mixture to room temperature.

  • Pour the reaction mixture onto crushed ice (100 g).

  • Neutralize carefully with solid NaHCO₃ or 5N NaOH to pH ~8. Caution: Vigorous foaming.

  • Extract with Ethyl Acetate (3 x 50 mL) or Dichloromethane/Methanol (9:1).

  • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography (SiO₂, 0–5% MeOH in DCM) if necessary, though trituration with ether often suffices.

  • Expected Yield: 60–75%

  • Appearance: Off-white solid.[6]

  • Data Check: LCMS [M+H]+ = 199.0/201.0 (1:1 Br pattern).

Analytical Data Summary

CompoundFormulaMW ( g/mol )Key LCMS Signal1H NMR Characteristic
Intermediate 1 C₄H₅ClN₄144.56145.0 [M+H]⁺Hydrazine NH₂ broad singlet ~4.5 ppm
Intermediate 2 C₅H₃ClN₄154.56155.0 [M+H]⁺Triazole singlet ~9.7 ppm
Target C₅H₃BrN₄199.01199/201 [M+H]⁺Shift of pyridazine doublets vs Cl analog

Mechanistic Pathway

The formation of the triazole ring involves the nucleophilic attack of the hydrazine terminal nitrogen on the electrophilic carbon of the orthoformate, followed by elimination of ethanol and ring closure.

Mechanism Step1 Hydrazine Attack (Nucleophilic Aromatic Substitution) Step2 Formylation (Reaction with HC(OEt)3) Step1->Step2 Step3 Cyclodehydration (Ring Closure - H2O/EtOH loss) Step2->Step3 Step4 Halogen Exchange (Cl -> Br via HBr/AcOH) Step3->Step4

Figure 2: Mechanistic stages of the synthesis.

Safety & Handling

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Avoid contact with metals. Use strictly in a fume hood.

  • 3,6-Dichloropyridazine: Irritant.

  • HBr/AcOH: Corrosive, lachrymator. Causes severe burns.

References

  • Core Synthesis Protocol: Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine.[1][4][7][8][9] Journal of the American Chemical Society, 73(4), 1873–1874. Link

  • Triazolopyridazine Cyclization: Parrillo, J. V. (2025). Synthesis of 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine for an Organic Chemistry Laboratory Approach. ValpoScholar. Link

  • Halogen Exchange Methodology: Albright, J. D., et al. (1981). Synthesis and anxiolytic activity of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines. Journal of Medicinal Chemistry, 24(5), 592–600. Link

  • Structural Confirmation (6-Bromo): PubChem Compound Summary for CID 13998365, 6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine.[10] Link

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) Strategies for Triazolopyridazines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a highly privileged motif in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimalarials, and allosteric GABAA receptor modulators[1][2]. Functionalization of this core is most efficiently achieved via Nucleophilic Aromatic Substitution (SNAr) at the C6 position. This application note provides a comprehensive, mechanistically grounded guide to optimizing SNAr conditions for triazolopyridazines, ensuring high yields, regioselectivity, and reproducible scale-up.

Mechanistic Rationale

The triazolopyridazine core is inherently electron-deficient. The fused triazole ring exerts a strong inductive and resonance electron-withdrawing effect, which highly activates the C6 position (typically bearing a chloride or bromide leaving group) toward nucleophilic attack[3].

The SNAr reaction proceeds via a classic addition-elimination mechanism . The initial, rate-limiting step involves the attack of the nucleophile to form a stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is efficiently delocalized across the pyridazine nitrogens and the triazole system. Subsequent rapid elimination of the halide restores aromaticity, yielding the functionalized product[4].

SNAr_Mechanism Reactant Electrophile (C6-Halogen) Meisenheimer Meisenheimer Complex (Anionic Intermediate) Reactant->Meisenheimer Addition (Rate Limiting) Nucleophile Nucleophile (Nu:-) Nucleophile->Meisenheimer Product Substituted Product + Halide (X-) Meisenheimer->Product Elimination (Fast)

Addition-elimination mechanism of SNAr on the triazolopyridazine core.

Strategic Parameter Selection

Successful SNAr on triazolopyridazines requires precise pairing of the nucleophile with the appropriate base and solvent environment.

  • Solvent Causality : Polar aprotic solvents (DMF, DMSO, MeCN) are mandated. These solvents effectively solvate the counter-cations (e.g., K+, Na+) of the base while leaving the nucleophilic anion relatively unsolvated or "naked." This lack of a solvent shell dramatically lowers the activation energy required to form the Meisenheimer complex[5].

  • Base Selection : The base must be tailored to the pKa of the nucleophile. For amines (pKa ~ 10-11 for the conjugate acid), mild non-nucleophilic bases like DIPEA or inorganic K2CO3 are sufficient to act as acid sponges. For oxygen nucleophiles like phenols (pKa ~ 10), stronger bases such as Cs2CO3 or NaH are required to generate the highly reactive phenoxide in situ, preventing competitive degradation of the electrophilic core[4].

SNAr_Workflow Start 6-Halotriazolopyridazine Nuc_Amine Amine Nucleophiles Start->Nuc_Amine Nuc_Oxy Oxygen Nucleophiles Start->Nuc_Oxy Nuc_Thio Sulfur Nucleophiles Start->Nuc_Thio Cond_Amine Base: DIPEA/TEA Solvent: DMF/MeCN Temp: 80-120 °C Nuc_Amine->Cond_Amine Cond_Oxy Base: NaH/Cs2CO3 Solvent: DMF/DMSO Temp: 60-100 °C Nuc_Oxy->Cond_Oxy Cond_Thio Base: K2CO3 Solvent: MeCN/DMF Temp: RT-60 °C Nuc_Thio->Cond_Thio Product Functionalized Core Cond_Amine->Product Cond_Oxy->Product Cond_Thio->Product

Decision matrix for triazolopyridazine SNAr conditions based on nucleophile.

Empirical Condition Matrix

The following table summarizes the optimized quantitative data for functionalizing 6-chloro-[1,2,4]triazolo[4,3-b]pyridazines across various nucleophile classes[4][5].

Nucleophile ClassRepresentative ReagentBaseSolventTemp (°C)Reaction TimeTypical Yield
Primary Amine BenzylamineDIPEA (2.0 eq)DMF80 - 1004 - 12 h75 - 90%
Secondary Amine Morpholine / PiperazineK2CO3 (2.0 eq)MeCN60 - 802 - 8 h80 - 95%
Phenol / Aryl-OH Substituted PhenolCs2CO3 (1.5 eq)DMF80 - 10012 - 16 h60 - 85%
Aliphatic Alcohol Methanol / EthanolNaH (1.2 eq)THF / DMF0 - 251 - 4 h70 - 90%
Thiol Aryl/Alkyl ThiolK2CO3 (1.5 eq)DMF25 - 601 - 3 h85 - 98%

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating physical and analytical checkpoints to verify reaction progress without relying solely on end-point analysis.

Protocol A: Amine Displacement (e.g., Piperazine or Morpholine)

This protocol utilizes mild conditions suitable for secondary amines, leveraging their inherent nucleophilicity.

  • Preparation : Charge a dry 20 mL reaction vial with 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine (1.0 mmol, 1.0 eq) and anhydrous DMF (5.0 mL, 0.2 M).

    • Causality: DMF ensures complete dissolution of the highly polar starting material, providing a homogeneous reaction matrix.

  • Reagent Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq) followed by the secondary amine (1.5 mmol, 1.5 eq).

    • Self-Validation Checkpoint: The solution will typically transition from colorless to a pale yellow/orange hue immediately upon amine addition. This color change signifies the formation of a transient charge-transfer complex, confirming active reagents.

  • Thermal Activation : Seal the vial and heat to 80 °C for 4 hours.

    • Causality: Thermal energy is required to overcome the activation barrier of the sterically hindered addition step.

  • Reaction Monitoring : Analyze via LC-MS.

    • Self-Validation Checkpoint: The starting material is highly UV-active. Successful conversion is validated by the disappearance of the starting mass (e.g., [M+H]+ for the chloride) and the emergence of a more polar product peak exhibiting the expected mass shift (M - 35.5 + Amine mass).

  • Workup & Isolation : Cool the mixture to room temperature and slowly add dropwise to rapidly stirring ice water (25 mL).

    • Causality: Water acts as an anti-solvent for the organic product while keeping the polar DMF and amine hydrochlorides fully dissolved.

    • Self-Validation Checkpoint: Immediate precipitation of the product as a solid confirms successful displacement and facilitates easy isolation via vacuum filtration.

Protocol B: Oxygen Displacement (e.g., Phenol)

Oxygen nucleophiles are harder and less nucleophilic than amines, necessitating pre-activation to the phenoxide anion.

  • Nucleophile Activation : In a flame-dried flask under N2, dissolve the phenol (1.2 mmol, 1.2 eq) in anhydrous DMF (3.0 mL). Cool to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol, 1.5 eq).

    • Self-Validation Checkpoint: Immediate effervescence (H2 gas evolution) must be observed. This visual cue confirms the hydride is active and the phenoxide is being successfully generated.

  • Electrophile Addition : Stir at 0 °C until gas evolution ceases (approx. 15 min). Add a solution of 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine (1.0 mmol, 1.0 eq) in DMF (2.0 mL) dropwise.

    • Causality: Pre-forming the nucleophile ensures that no unreacted base is present to trigger competitive degradation or ring-opening of the sensitive triazolopyridazine core.

  • Propagation : Warm the reaction to 60 °C and stir for 12 hours.

  • Quench & Extraction : Cool to 0 °C and quench carefully with saturated aqueous NH4Cl (10 mL).

    • Causality: NH4Cl safely neutralizes any trace unreacted NaH and excess phenoxide without hydrolyzing the newly formed aryl ether bond.

  • Validation via TLC : Extract with EtOAc (3 x 15 mL). Spot the organic layer against the starting material on silica gel (Eluent: 5% MeOH in DCM).

    • Self-Validation Checkpoint: The product will exhibit a significantly higher Rf value than the highly polar starting material, confirming the installation of the lipophilic aryl ether moiety.

Advanced Considerations: Tele-Substitution

While standard SNAr proceeds via ipso-substitution (attack directly at the halogen-bearing carbon), researchers must be aware of tele-substitution phenomena in triazolopyridazines and related triazolopyrazines[1].

When utilizing soft nucleophiles (such as thiols) or operating in less polar solvents, the nucleophile may attack a position distant from the leaving group (e.g., the C8 position). This is followed by a complex proton-transfer and elimination sequence that ejects the chloride from the C6 position, resulting in a rearranged product[1]. To suppress tele-substitution and favor standard SNAr, utilize harder nucleophiles, strictly polar aprotic solvents, and maintain optimal base equivalents.

References

  • tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Nucleophilic substitution reactions, molecular aggregation, structure and lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine Source: Semantic Scholar URL:[Link]

  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility Source: PMC - NIH URL:[Link]

  • Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 Source: PMC - NIH URL:[Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles Source: PMC - NIH URL:[Link]

Sources

Application Note: Palladium-Catalyzed Late-Stage Functionalization of 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Scientific Context & Scaffold Significance

The[1,2,4]triazolo[4,3-b]pyridazine core is a privileged, electron-deficient bicyclic pharmacophore that has gained massive traction in modern drug discovery. Its unique hydrogen-bond accepting profile and rigid planarity make it an ideal bioisostere for various heterocyclic systems. Notably, late-stage functionalization of this scaffold has been instrumental in the discovery of highly potent PDE4 inhibitors for inflammatory diseases ()[1] and selective tankyrase (TNKS) inhibitors for oncology applications ()[2].

To rapidly explore Structure-Activity Relationships (SAR), medicinal chemists rely heavily on the palladium-catalyzed cross-coupling of halogenated triazolopyridazines. While 6-chloro derivatives are common, the 7-bromo-[1,2,4]triazolo[4,3-b]pyridazine presents a highly reactive electrophilic handle that allows for orthogonal functionalization, enabling the rapid synthesis of structurally complex libraries. Furthermore, microwave-assisted organic synthesis (MAOS) has been successfully applied to these systems, drastically reducing reaction times from days to mere hours ()[3].

Mechanistic Causality: Overcoming Electronic Deficiencies

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen, rather than just blindly following a recipe. The four nitrogen atoms in the [1,2,4]triazolo[4,3-b]pyridazine ring system render the core highly electron-deficient.

The Causality of Catalyst and Ligand Selection:

  • Facile Oxidative Addition: The electron-withdrawing nature of the heterocycle makes the C(7)–Br bond highly susceptible to oxidative addition by Pd(0). This step is rarely the bottleneck.

  • The Transmetalation Bottleneck: Because the resulting Pd(II) intermediate is highly electron-poor, the subsequent transmetalation step can be sluggish. If transmetalation is too slow, the Pd(II) complex undergoes side reactions, most notably protodehalogenation (yielding the undesired 7-H byproduct).

  • Ligand Solution: To outcompete protodehalogenation, one must accelerate transmetalation and reductive elimination. This is achieved by using sterically demanding, electron-rich bidentate ligands (e.g., dppf ) or dialkylbiaryl phosphine ligands (e.g., XPhos , BrettPhos ). These ligands force the Pd center into a geometry that dramatically lowers the activation energy for reductive elimination.

Visualization: Catalytic Workflow

The following diagram maps the logical flow of the Suzuki-Miyaura catalytic cycle specifically tailored for the 7-bromo-[1,2,4]triazolo[4,3-b]pyridazine scaffold.

G Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + Substrate TransMet Transmetalation Pd(II) Diaryl Complex OxAdd->TransMet + Boronic Acid RedElim Reductive Elimination Product Release TransMet->RedElim Base / Heat RedElim->Pd0 Regeneration Product 7-Aryl-[1,2,4]triazolo [4,3-b]pyridazine RedElim->Product Substrate 7-Bromo-[1,2,4]triazolo [4,3-b]pyridazine Substrate->OxAdd Boronic Aryl Boronic Acid + Base Boronic->TransMet

Catalytic cycle of Pd-catalyzed cross-coupling on the triazolopyridazine scaffold.

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the optimized, field-proven conditions for various cross-coupling modalities on the 7-bromo-[1,2,4]triazolo[4,3-b]pyridazine core.

Coupling TypeCoupling PartnerOptimal Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)
Suzuki-Miyaura Aryl Boronic AcidsPd(dppf)Cl₂·CH₂Cl₂ (5 mol%)K₂CO₃ (2.0 eq)1,4-Dioxane / H₂O (4:1)9075–90
Suzuki-Miyaura Heteroaryl BoronatesPd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0 eq)Toluene / EtOH / H₂O10060–80
Buchwald-Hartwig Primary AminesPd₂(dba)₃ / XPhos (2/4 mol%)Cs₂CO₃ (2.5 eq)1,4-Dioxane10070–85
Buchwald-Hartwig Secondary AminesPd₂(dba)₃ / BrettPhos (2/4 mol%)NaOtBu (2.0 eq)Toluene11065–80
Sonogashira Terminal AlkynesPd(PPh₃)₂Cl₂ / CuI (5/10 mol%)Et₃N (Solvent/Base)DMF8075–95

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include specific In-Process Controls (IPCs) that allow the chemist to verify the chemical integrity of the reaction in real-time.

Protocol A: Suzuki-Miyaura C–C Cross-Coupling

Objective: Introduction of an aryl/heteroaryl group at the C-7 position.

  • Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 7-bromo-[1,2,4]triazolo[4,3-b]pyridazine (1.0 mmol, 1.0 eq), the aryl boronic acid (1.2 mmol, 1.2 eq), and K₂CO₃ (2.0 mmol, 2.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%).

  • Solvent & Degassing (Critical Step): Add 1,4-Dioxane (4.0 mL) and deionized H₂O (1.0 mL). Seal the vial with a PTFE-lined septum. Sparge the heterogeneous mixture with dry Nitrogen gas for exactly 10 minutes via a submerged needle, with a vent needle in the septum.

  • Heating: Remove the needles and heat the reaction block to 90 °C with vigorous stirring (800 rpm).

  • Self-Validation Checkpoint 1 (Visual): Within 15 minutes of reaching 90 °C, the suspension should transition into a homogeneous dark red/brown solution. If the mixture remains highly turbid or turns black (Pd-black precipitation), catalyst aggregation has occurred due to oxygen ingress.

  • Self-Validation Checkpoint 2 (Analytical IPC): At

    
     hours, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, filter through a 0.2 µm syringe filter, and analyze via LC-MS.
    
    • Validation Criteria: The starting material exhibits a distinct 1:1 isotopic doublet (M and M+2) due to the

      
       and 
      
      
      
      isotopes. The protocol is validated when this doublet is completely consumed (<1% area by UV 254 nm) and replaced by the singular mass peak of the cross-coupled product.
  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (typically DCM/MeOH gradients due to scaffold polarity).

Protocol B: Buchwald-Hartwig C–N Amination

Objective: Introduction of a primary or secondary amine at the C-7 position.

  • Preparation: In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge a dry vial with 7-bromo-[1,2,4]triazolo[4,3-b]pyridazine (1.0 mmol, 1.0 eq), the amine (1.5 mmol, 1.5 eq), Cs₂CO₃ (2.5 mmol, 2.5 eq), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (5.0 mL). Seal the vial tightly.

  • Heating: Heat the mixture to 100 °C for 4–6 hours.

  • Self-Validation Checkpoint (Analytical IPC): At

    
     hours, perform an LC-MS analysis.
    
    • Validation Criteria: Because the new C–N bond extends the conjugation of the triazolopyridazine core, a successful reaction will demonstrate a distinct bathochromic shift (red shift) in the UV-Vis diode array detector (DAD) trace compared to the starting material, alongside the expected product mass. If the mass of the starting material minus 79 Da (protodehalogenation) is the major peak, the transmetalation rate was insufficient (consider switching to BrettPhos or increasing amine concentration).

  • Workup: Filter the crude mixture through a pad of Celite to remove inorganic salts and Pd residue, washing with 10% MeOH in DCM. Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography.

Troubleshooting & Analytical In-Process Controls

  • Issue: High levels of Protodehalogenation (Formation of 7-H derivative).

    • Causality: The transmetalation step is too slow, allowing the Pd(II) intermediate to abstract a proton (often from the solvent or amine).

    • Solution: Increase the nucleophilicity of the coupling partner (e.g., use a stronger base like NaOtBu instead of Cs₂CO₃ in aminations) or switch to a more sterically demanding, electron-rich ligand (e.g.,

      
      -BuBrettPhos) to accelerate the catalytic cycle.
      
  • Issue: Poor Solubility of the Triazolopyridazine Core.

    • Causality: The highly polar, planar nature of the heterocycle leads to strong

      
       stacking and crystal lattice energy.
      
    • Solution: Avoid pure non-polar solvents like toluene if the starting material remains completely insoluble at elevated temperatures. Transition to 1,4-Dioxane, DMF, or NMP.

References

  • Skoumbourdis AP, Leclair CA, Stefan E, Turjanski AG, Maguire W, Titus SA, Huang R, Auld DS, Inglese J, Austin CP, Michnick SW, Xia M, Thomas CJ. Exploration and optimization of substituted triazolothiadiazines and triazolopyridazines as PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2009 Jul 1;19(13):3686-92.

  • Liscio P, Carotti A, Asciutti S, Karlberg T, Bellocchi D, Llacuna L, Macchiarulo A, Aaronson SA, Schüler H, Pellicciari R, Camaioni E. Design, synthesis, crystallographic studies, and preliminary biological appraisal of new substituted triazolo[4,3-b]pyridazin-8-amine derivatives as tankyrase inhibitors. Journal of Medicinal Chemistry. 2014 Mar 27;57(6):2807-12.

  • Thomas CJ, et al. MAOS protocols for the general synthesis and lead optimization of 3,6-disubstituted-[1,2,4]triazolo[4,3-b]pyridazines. Tetrahedron Letters. 2008;49(24):3856-3860.

Sources

Application Note: Step-by-Step Synthesis of 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, step-by-step guide for the synthesis of 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine .

Important Isomer Note: The 6-bromo isomer (derived from 3,6-dibromopyridazine) is the most commercially common analog (CAS 115127-23-6). The 7-bromo isomer (target) requires a substituent at the meta position relative to the bridgehead nitrogen, necessitating a specific regiochemical strategy (typically starting from 3,5-dibromopyridazine or 4-bromo-3,6-dichloropyridazine ). This guide focuses on the specific synthesis of the 7-bromo target while referencing the standard 6-bromo protocol for comparison.

Introduction & Retrosynthetic Analysis

The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a critical pharmacophore in medicinal chemistry, often serving as a core for kinase inhibitors (e.g., c-Met, PIM) and bromodomain (BRD4) inhibitors. The introduction of a bromine atom at the 7-position allows for further regioselective functionalization via Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) at a position distal to the bridgehead.

Retrosynthetic Logic

The synthesis relies on the construction of the triazole ring onto a pre-functionalized pyridazine hydrazine.

  • Disconnection: The C3–N4 and N1–N2 bonds of the triazole ring.

  • Precursor: 3-Hydrazino-5-bromopyridazine .

  • Starting Material: 3,5-Dibromopyridazine (or 3-chloro-5-bromopyridazine).

    • Note: Standard 3,6-dibromopyridazine yields the 6-bromo isomer. To achieve the 7-bromo substitution pattern, the bromine must be at position 5 of the pyridazine ring relative to the hydrazine.

Reaction Pathway Diagram[1][2]

Synthesis_Pathway cluster_warning Isomer Selectivity SM 3,5-Dibromopyridazine (Starting Material) Inter 3-Hydrazino-5-bromopyridazine (Key Intermediate) SM->Inter Step 1: SnAr EtOH, Reflux Reagent1 Hydrazine Hydrate (Nucleophile) Reagent1->Inter Product 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine (Target) Inter->Product Step 2: Cyclization TEOF, Reflux Reagent2 Triethyl Orthoformate (Cyclization Agent) Reagent2->Product Note NOTE: 3,6-Dibromopyridazine yields the 6-Bromo isomer.

Figure 1: Synthetic pathway for the 7-bromo isomer. Note the requirement for 3,5-substitution on the starting pyridazine.

Experimental Protocol

Step 1: Synthesis of 3-Hydrazino-5-bromopyridazine

This step involves a nucleophilic aromatic substitution (


). The hydrazine nucleophile preferentially attacks the position 

to the nitrogen (C3) rather than the

position (C5), but regioselectivity must be monitored.

Reagents & Materials:

  • 3,5-Dibromopyridazine (1.0 equiv)

  • Hydrazine hydrate (64-80% in water) (3.0 - 5.0 equiv)

  • Ethanol (Absolute) or Isopropanol

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer.[1]

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 3,5-dibromopyridazine (2.38 g, 10 mmol) in Ethanol (30 mL).

  • Addition: Add Hydrazine hydrate (2.5 mL, ~50 mmol) dropwise to the stirring solution at room temperature.

    • Critical Parameter: Use excess hydrazine to prevent the formation of the bis-hydrazino byproduct.

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting material (

      
      ) should disappear, and a lower 
      
      
      
      spot (amine/hydrazine) should appear.
  • Work-up:

    • Cool the reaction mixture to

      
       in an ice bath.
      
    • The product often precipitates as a solid.

    • Filter the solid and wash with cold ethanol (

      
       mL) followed by cold ether.
      
    • If no precipitate forms, concentrate the solvent to ~5 mL under reduced pressure, add cold water (10 mL), and scratch the flask to induce crystallization.

  • Purification: Recrystallize from Ethanol/Water if necessary.

  • Yield: Expect 60–75%.

    • Characterization:

      
       NMR should show two doublets for the pyridazine ring protons (meta-coupling, 
      
      
      
      Hz).
Step 2: Cyclization to 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine

The hydrazine intermediate is cyclized using an orthoester (Triethyl orthoformate) to form the triazole ring.

Reagents & Materials:

  • 3-Hydrazino-5-bromopyridazine (Intermediate from Step 1) (1.0 equiv)

  • Triethyl orthoformate (TEOF) (Excess, acts as solvent/reagent) or Formic Acid

  • Catalytic p-Toluenesulfonic acid (pTSA) (Optional, 0.1 equiv)

  • Solvent: TEOF or Ethanol

Procedure:

  • Setup: Place 3-hydrazino-5-bromopyridazine (1.89 g, 10 mmol) in a round-bottom flask.

  • Addition: Add Triethyl orthoformate (20 mL).

    • Alternative: For a faster reaction, use 98% Formic Acid (10 mL) at reflux, though TEOF often yields a cleaner product.

  • Reaction: Heat the mixture to reflux (146°C for TEOF) for 3–5 hours.

    • Mechanism:[2] The terminal hydrazine nitrogen attacks the orthoformate carbon, followed by elimination of ethanol and intramolecular cyclization by the ring nitrogen.

  • Monitoring: Monitor by TLC or LC-MS. The hydrazine peak should convert to the fused bicycle product (

    
    ).
    
  • Work-up:

    • Concentrate the reaction mixture to dryness under reduced pressure (rotary evaporator).

    • The residue is typically a solid.

    • Triturate the solid with Diethyl ether or Hexane to remove traces of reagents.

  • Purification:

    • If the crude purity is <95%, purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient of 0-5% Methanol in Dichloromethane (DCM).

  • Final Product: Off-white to pale yellow solid.

Data Summary & Validation

Quantitative Parameters
ParameterValue / RangeNotes
Step 1 Yield 60 - 75%Dependent on hydrazine excess
Step 2 Yield 70 - 85%TEOF method usually higher yielding
Overall Yield ~45 - 60%From 3,5-dibromopyridazine
Appearance Off-white solid
Melting Point 140 - 145°C(Estimated based on analogs)
Analytical Validation (Expected)
  • Mass Spectrometry (ESI+):

    • Observed m/z: 198.9 (100%), 200.9 (97%) [Br isotope pattern].

    • Consistent with Formula:

      
      .[3]
      
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       9.60 (s, 1H, Triazole C3-H).
      
    • 
       8.75 (d, 
      
      
      
      Hz, 1H, Pyridazine H6).
    • 
       7.80 (d, 
      
      
      
      Hz, 1H, Pyridazine H8).
    • Note: The coupling constant (

      
       Hz) confirms the meta relationship of the protons on the pyridazine ring, validating the 7-bromo substitution (as opposed to 6-bromo, which would show an AB doublet system with 
      
      
      
      Hz).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Bis-substitution in Step 1 Hydrazine concentration too lowIncrease Hydrazine equivalents to >5.0 eq. Add dropwise at 0°C.
Low Cyclization Yield Incomplete ring closureAdd catalytic pTSA (5 mol%) to the TEOF reaction. Increase reflux time.
Wrong Isomer (6-Bromo) Incorrect Starting MaterialVerify SM is 3,5 -dibromopyridazine, NOT 3,6-dibromopyridazine.
Solubility Issues Product is polarUse MeOH/DCM mixtures for chromatography.

References

  • Synthesis of [1,2,4]triazolo[4,3-b]pyridazine core

    • Title: "Synthesis and anxiolytic activity of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines."
    • Source:Journal of Medicinal Chemistry, 1981, 24(5), 592–600.
    • URL:[Link]

  • Regioselectivity in Pyridazine Substitutions

    • Title: "Regioselective Nucleophilic Aromatic Substitution of 3,5-Dichloropyridazine."
    • Source:Tetrahedron Letters, 2000, 41(16), 2835-2838.
    • URL:[Link]

  • General Triazole Cyclization Methods

    • Title: "Triethyl Orthoformate-Mediated Cycliz
    • Source:Organic Syntheses, Coll. Vol. 6, p.791.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine

[1]

Case ID: TTP-7BR-PUR Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Introduction

Welcome to the Technical Support Center. You are likely working with 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine , a fused nitrogen-rich heterocycle often used as a scaffold in kinase inhibitor discovery (e.g., c-Met or p38 MAP kinase inhibitors).[2][1]

The Core Challenge: This molecule possesses a "pi-deficient" pyridazine ring fused to a triazole.[2] The high nitrogen content creates two distinct purification hurdles:[2][1]

  • Coordinate Bonding: The basic nitrogen lone pairs form strong hydrogen bonds with acidic silanols on silica gel, causing severe "tailing" or streaking.[1]

  • Solubility: The flat, rigid aromatic structure often leads to "brick dust" physical properties—poor solubility in non-polar solvents (Hexane/Heptane) and moderate solubility in DCM.[2][1]

This guide provides a self-validating workflow to isolate your compound with >95% purity.

Module 1: Pre-Purification Analysis (The Triage)

Before packing your column, you must determine the "Retention Factor" (

21
Step 1: Solubility Check

Attempt to dissolve 10 mg of crude material in 1 mL of the following solvents.

SolventObservationAction Required
DCM (Dichloromethane) Clear SolutionLiquid Loading: You may inject directly onto the column.[2]
DCM Cloudy / SuspensionDry Loading Required: Do not attempt liquid loading; it will precipitate at the column head and ruin resolution.[2]
MeOH / Acetone Clear SolutionDry Loading: Dissolve crude in this solvent, add Celite/Silica (1:2 ratio), and evaporate to dryness.[1]
Step 2: TLC Method Development

Standard Hexane/EtOAc gradients often fail for this scaffold because the compound sticks to the baseline.[2]

Recommended TLC System:

  • Base Solvent: DCM / Methanol (95:5).[2][1]

  • Modifier: Add 1%

    
     (Ammonium Hydroxide) or 1% 
    
    
    (Triethylamine) to the TLC jar.
  • Target

    
    :  You aim for an 
    
    
    of 0.25 – 0.35 for the product.

Technical Insight: The ammonia/amine competes for the acidic silanol sites on the silica, effectively "blocking" them so your triazolopyridazine can elute as a tight band rather than a streak.[2][1]

Module 2: The Purification Protocol

Workflow Visualization

The following diagram outlines the decision logic for your purification setup.

PurificationLogicStartCrude 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazineSolubilitySolubility Test (DCM)Start->SolubilityDecision_LoadIs it Soluble?Solubility->Decision_LoadDryLoadDry Loading(Dissolve in MeOH -> Adsorb on Celite 545)Decision_Load->DryLoadNo (Cloudy)LiquidLoadLiquid Loading(Dissolve in min. vol. DCM)Decision_Load->LiquidLoadYes (Clear)MobilePhaseMobile Phase SelectionDCM : MeOH (Gradient)DryLoad->MobilePhaseLiquidLoad->MobilePhaseModifierAdd 1% Et3N or 1% NH4OH(Mandatory to prevent streaking)MobilePhase->ModifierRunExecute ColumnGradient: 0% -> 10% MeOH in DCMModifier->Run

Caption: Decision tree for loading and mobile phase selection based on compound solubility.

Step-by-Step Execution
  • Stationary Phase: Use Standard Flash Silica (40–63 µm) .[2]

    • Pro-Tip: If available, use Amine-functionalized Silica . This eliminates the need for mobile phase modifiers entirely.[2]

  • Column Equilbration: Flush the column with 100% DCM containing 1%

    
     .[2][1] This "neutralizes" the silica column before your compound even touches it.[2]
    
  • Loading:

    • If Dry Loading: Pack the dry Celite/Compound powder on top of the silica bed.[2] Add a layer of sand to protect the bed.[2]

  • Elution Gradient:

    • 0–5 min: 100% DCM (Elutes non-polar impurities).[2][1]

    • 5–20 min: Linear gradient to 95:5 DCM:MeOH.

    • 20–30 min: Hold at 95:5 (Product typically elutes here).

    • 30+ min: Push to 90:10 DCM:MeOH only if product hasn't eluted.

Module 3: Troubleshooting & FAQs

Issue 1: "The compound is streaking/tailing across 20 fractions."

Diagnosis: Uncapped silanol activity.[2] The basic nitrogens in the triazole ring are interacting with the acidic silica.[2] The Fix:

  • Immediate: Switch the mobile phase to include 1% Triethylamine (

    
    )  or 0.5% Ammonium Hydroxide (
    
    
    )
    .[2][1]
  • Alternative: If using MeOH, ensure it is HPLC grade.[1] Traces of water in technical grade MeOH can exacerbate silanol activity.[2]

Issue 2: "I see two spots with very close Rf values."

Diagnosis: This is likely the regioisomer or uncyclized hydrazone intermediate .[2]

  • Regioisomer: If the synthesis involved a condensation of a hydrazine with an unsymmetrical reagent, you may have the [4,3-b] and [1,5-a] isomers.[2][1]

  • Hydrazone: The uncyclized precursor.[2] The Fix:

  • Change selectivity by switching the "Strong" solvent.[2] Instead of DCM:MeOH, try DCM:Acetone or Ethyl Acetate:Ethanol (3:1) .[2][1] The carbonyl in acetone interacts differently with the dipole of the isomers.

Issue 3: "The product precipitated inside the column."

Diagnosis: You exceeded the solubility limit of the mobile phase (common when using Hexane/EtOAc for these heterocycles).[2] The Fix:

  • Stop the flow.[2]

  • Switch immediately to 10% MeOH in DCM .

  • Flush the column.[2] You will lose resolution, but you will recover your compound.

  • Prevention: Always use the "Celite Dry Load" method for triazolopyridazines.[2]

Troubleshooting Logic Map

TroubleshootingProblemProblem DetectedIssue_StreakStreaking / TailingProblem->Issue_StreakIssue_CoeluteCo-eluting ImpuritiesProblem->Issue_CoeluteIssue_CrashPrecipitation on ColumnProblem->Issue_CrashFix_BaseAdd 1% Et3N to SolventIssue_Streak->Fix_BaseCause: Silanol InteractionFix_SelectivitySwitch to DCM:AcetoneIssue_Coelute->Fix_SelectivityCause: Similar PolarityFix_SolubilityFlush with 10% MeOH/DCMRecover & RestartIssue_Crash->Fix_SolubilityCause: Low Solubility

Caption: Diagnostic flow for resolving common chromatographic failures.

Module 4: Post-Purification & Storage

Once fractions are collected:

  • Evaporation: Do not use high heat (>45°C) on the rotovap. Brominated heterocycles can be thermally sensitive or prone to hydrolysis in wet solvents.[2]

  • Verification: Run an NMR in DMSO-d6 .

    • Check: Look for the characteristic singlet of the triazole proton (typically around

      
       9.0–9.5 ppm) to confirm cyclization.[2]
      
  • Storage: Store the solid under Argon at -20°C. The C-Br bond is a handle for cross-coupling (Suzuki/Buchwald) and should be protected from light to prevent radical debromination.[2]

References

  • General Synthesis & Purification of Triazolopyridazines

    • Context: Describes the synthesis of [1,2,4]triazolo[4,3-b]pyridazines via oxidative cyclization and their subsequent purification using silica gel chromatography with Ethyl Acet
    • Source:Molecules2021 , 26(11), 3298; "Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives" (Analogous scaffold purification).[2][1]

    • URL:[Link][2][1]

  • Chromatographic Behavior of Fused Nitrogen Heterocycles

    • Context: Discusses the interaction of triazole derivatives with stationary phases and the necessity of polar modifiers.
    • Source:Heterocycles, Vol. 60, No. 8, 2003 , pp. 1873-1879.[1][3] "Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions."

    • URL:[Link] (Archive Link)[2][1]

  • Physical Properties & Solubility Data

    • Context: Provides calculated physical properties (LogP, H-bond acceptors) for 7-bromo-[1,2,4]triazolo[4,3-b]pyridazine, confirming the need for polar organic solvents.
    • Source: PubChem Compound Summary for CID 139026290.[2]

    • URL:[Link][2][1]

Technical Support Center: Stability and Reactivity of 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine Under Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals working with the 7-bromo-[1,2,4]triazolo[4,3-b]pyridazine scaffold. This rigid, bicyclic heteroaromatic system is a privileged pharmacophore found in PDE4 inhibitors [1], antitubulin agents [2], and various kinase modulators[3]. However, its unique electronic properties make it notoriously sensitive to basic conditions.

This document synthesizes field-proven insights, mechanistic causality, and validated protocols to help you troubleshoot degradation issues, optimize cross-couplings, and harness the reactivity of this core.

Mechanistic Insights: The Causality of Base Sensitivity

To control the reactivity of 7-bromo-[1,2,4]triazolo[4,3-b]pyridazine, one must understand its electronic architecture. The fusion of the electron-deficient [1,2,4]triazole ring to the pyridazine ring significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the entire system.

  • Hyper-Activated SNAr Susceptibility: The nitrogen atoms (N1, N2, N4, N5) exert a strong electron-withdrawing effect. The halogen at the 7-position (and the 6-position, if substituted) is highly activated. Under basic conditions containing nucleophiles (e.g., OH⁻, RO⁻, or amines), the bromide is rapidly displaced via Nucleophilic Aromatic Substitution (SNAr).

  • Ring-Opening and Degradation: The C6 and C8 positions are highly electrophilic. Exposure to strong aqueous bases (like NaOH or KOH) at elevated temperatures leads to hydroxide attack at these carbons, resulting in the irreversible cleavage of the pyridazine ring, formation of hydrazine derivatives, and ultimately, polymerization into black tar.

  • The Water Problem in Cross-Coupling: When attempting Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) using standard aqueous bases (like Na₂CO₃/H₂O), the hydroxide ions generated in situ outcompete the transmetalation step, leading to the formation of 7-hydroxy-[1,2,4]triazolo[4,3-b]pyridazine (which tautomerizes to the stable pyridazinone) instead of the desired coupled product [4].

Troubleshooting Guides & FAQs

Q1: I attempted a Suzuki-Miyaura coupling using my standard Na₂CO₃/H₂O/Toluene conditions, but I observed complete loss of starting material, a highly polar baseline spot on TLC, and <5% yield of my product. What happened? A1: You have inadvertently hydrolyzed the core. The aqueous carbonate generated sufficient hydroxide ions to perform an SNAr on the 7-bromo position, yielding the highly polar 7-hydroxy derivative. Solution: Transition to strictly anhydrous conditions. Use a mild, non-nucleophilic, and bulky base such as anhydrous Cs₂CO₃ or K₃PO₄ in dry 1,4-dioxane. This suppresses SNAr while providing sufficient basicity to activate the boronic acid for transmetalation.

Q2: I am trying to perform an N-alkylation on a different region of my molecule using NaH in DMF. My triazolo-pyridazine core is degrading into a complex mixture. Why? A2: NaH generates extreme localized basicity. If your DMF is not strictly anhydrous, NaH reacts with trace water to form NaOH, which aggressively attacks the C6/C8 positions, causing ring-opening of the pyridazine core. Solution: Use a milder base like K₂CO₃ or DIPEA for your alkylation. If a strong base is absolutely required, ensure the solvent is super-dry and run the reaction at -78 °C to kinetically favor the deprotonation of your target amine/alcohol over the degradation of the heteroaromatic core.

Q3: How can I intentionally displace the 7-bromo group with a primary amine? Every time I try, the reaction is sluggish or messy. A3: While the 7-position is activated, steric hindrance and the specific pKa of your amine matter. Solution: Use a polar aprotic solvent (NMP or DMF) to increase the nucleophilicity of the amine, and add a non-nucleophilic acid scavenger like DIPEA (N,N-Diisopropylethylamine). Microwave irradiation (100–120 °C for 20–30 minutes) provides the optimal thermodynamic push for a clean SNAr without degrading the core [3].

Base Compatibility and Reactivity Matrix

The following table summarizes the quantitative and qualitative compatibility of 7-bromo-[1,2,4]triazolo[4,3-b]pyridazine with various base systems, allowing for rapid experimental decision-making.

Base SystemNucleophilicityCore StabilityPrimary Reaction / OutcomeRecommended Application
NaOH / KOH (aq) HighLow Hydrolysis / Ring OpeningAvoid entirely unless core destruction is desired.
NaOMe / NaOEt HighModerateSNAr (Alkoxylation)Intentional synthesis of 7-alkoxy derivatives.
1° / 2° Amines HighModerateSNAr (Amination)Intentional synthesis of 7-amino derivatives.
Na₂CO₃ (aq) ModerateLow to Mod.Hydrolysis (7-OH formation)Avoid for cross-couplings; water promotes SNAr.
Cs₂CO₃ (anhydrous) LowHigh Stable (Promotes Coupling)Ideal for Suzuki-Miyaura / Buchwald-Hartwig.
DIPEA / TEA Very LowHigh StableIdeal acid scavengers for non-nucleophilic needs.

Visualizing Reactivity and Workflow

MechanisticPathways SM 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine (Highly Electron-Deficient Core) Cond1 Strong Aqueous Base (e.g., NaOH, KOH, heat) SM->Cond1 Cond2 Nucleophilic Amines / Alkoxides (e.g., RNH2, NaOMe) SM->Cond2 Cond3 Mild Anhydrous Base + Pd (e.g., Cs2CO3, Dioxane) SM->Cond3 Res1 Ring Opening / Degradation (Hydrazine derivatives / Tar) Cond1->Res1 Hydroxide attack at C6/C8 Res2 SNAr Product (7-Amino or 7-Alkoxy derivative) Cond2->Res2 Halogen displacement at C7 Res3 Successful Cross-Coupling (e.g., Suzuki Product) Cond3->Res3 Transmetalation > SNAr

Caption: Mechanistic divergence of 7-bromo-[1,2,4]triazolo[4,3-b]pyridazine under various basic conditions.

Workflow Start Reaction requires basic conditions Check Is the base nucleophilic? (e.g., OH-, RO-, RNH2) Start->Check YesNuc Yes Check->YesNuc NoNuc No Check->NoNuc Goal What is the goal? YesNuc->Goal Action3 Use mild, bulky, or inorganic bases (e.g., Cs2CO3, K3PO4, DIPEA) in strictly anhydrous solvents. NoNuc->Action3 GoalSNAr SNAr at C7 Goal->GoalSNAr GoalOther Other (e.g., Suzuki, Alkylation) Goal->GoalOther Action1 Proceed. Use DIPEA/TEA as an acid scavenger. GoalSNAr->Action1 Action2 STOP. Core will degrade or undergo SNAr. Switch to non-nucleophilic base. GoalOther->Action2

Caption: Decision tree for selecting base conditions to prevent unwanted degradation or side reactions.

Self-Validating Experimental Protocols

Protocol A: Base-Optimized Suzuki-Miyaura Cross-Coupling

Objective: Achieve C-C bond formation at the 7-position while completely suppressing hydrolysis and ring-opening.

Reagents:

  • 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Anhydrous Cs₂CO₃ (2.0 equiv, finely milled)

  • Anhydrous 1,4-Dioxane (0.1 M relative to substrate)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask or microwave vial equipped with a magnetic stir bar. Purge with dry Argon for 5 minutes.

  • Loading: Add the 7-bromo-[1,2,4]triazolo[4,3-b]pyridazine, boronic acid, and anhydrous Cs₂CO₃. Causality Check: Cs₂CO₃ is chosen because its large cationic radius makes the carbonate less nucleophilic but highly effective at activating the boronic acid for transmetalation.

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane. Sparge the mixture with Argon for 10 minutes. Critical Step: Exclusion of water is mandatory to prevent hydroxide-mediated SNAr.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the vessel.

  • Execution: Heat the reaction mixture to 90 °C in an oil bath (or 100 °C in a microwave reactor) for 2–4 hours. Monitor by LC-MS.

  • Workup: Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove the palladium and inorganic salts, washing with EtOAc. Concentrate the filtrate in vacuo and purify via flash column chromatography.

Protocol B: Controlled SNAr with Primary/Secondary Amines

Objective: Intentionally displace the 7-bromo group with an amine without causing ring degradation.

Reagents:

  • 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine (1.0 equiv)

  • Amine nucleophile (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • N-Methyl-2-pyrrolidone (NMP) or absolute Ethanol (0.2 M)

Step-by-Step Methodology:

  • Loading: In a microwave-safe vial, dissolve the 7-bromo-[1,2,4]triazolo[4,3-b]pyridazine in NMP or absolute Ethanol.

  • Base Addition: Add the amine nucleophile followed by DIPEA. Causality Check: DIPEA acts purely as a proton sponge to neutralize the HBr generated during the reaction, preventing the amine nucleophile from becoming protonated and deactivated. DIPEA is sterically hindered and will not compete for the electrophilic C7 carbon.

  • Execution: Seal the vial and subject it to microwave irradiation at 110 °C for 30 minutes. (Alternatively, heat thermally at 90 °C for 4–8 hours).

  • Workup: If NMP was used, dilute the reaction with water to precipitate the product, or extract with EtOAc/Brine (5x) to remove the NMP. Dry the organic layer over Na₂SO₄, concentrate, and purify.

References

  • Skoumbourdis, A. P., et al. (2009). "Exploration and Optimization of Substituted Triazolothiadiazines and Triazolopyridazines as PDE4 Inhibitors." Journal of Medicinal Chemistry, 52(14), 4370–4379. Available at:[Link]

  • Wu, Y., et al. (2016). "Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents." ACS Medicinal Chemistry Letters, 8(1), 44–48. Available at:[Link]

  • Jumani, R. S., et al. (2018). "Optimization of urea linker of triazolopyridazine MMV665917 results in new anticryptosporidial lead with improved potency and predicted hERG safety margin." Bioorganic & Medicinal Chemistry, 26(18), 5080–5091. Available at:[Link]

  • Yashchuk, S., et al. (2013). "Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors." Journal of Medicinal Chemistry, 56(13), 5303–5314. Available at:[Link]

Technical Support Center: Purification of 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine

[1]

Ticket System Status: [ONLINE] Agent: Dr. Aris (Senior Application Scientist) Subject: Troubleshooting Impurity Profiles & Purification Protocols

Introduction: The Nature of the Beast

Welcome to the technical support hub. You are likely here because your crude 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine (hereafter referred to as 7-BTP ) is behaving unexpectedly.[1]

This molecule is a fused bicyclic nitrogen heterocycle.[1] Its purification is complicated by three factors:

  • The "Sticky" Precursor: The hydrazine intermediate (3-hydrazinyl-6-bromopyridazine) often co-precipitates with the product.[1]

  • Nucleophilic Sensitivity: The bromine at position 7 is activated by the electron-deficient pyridazine ring.[1] Harsh basic workups (pH > 10) can hydrolyze this to the 7-hydroxy analog or facilitate nucleophilic aromatic substitution (

    
    ).[1]
    
  • Oligomerization: Like many electron-deficient heterocycles, trace impurities can catalyze the formation of dark, amorphous "tars" upon air exposure.[1]

Diagnostic Workflow

Before choosing a protocol, visually assess your crude material and LC-MS data.[1] Follow this decision tree to select the correct Standard Operating Procedure (SOP).

PurificationLogicStartSTART: Analyze Crude 7-BTPCheckColorVisual Check:Is it Dark Brown/Black?Start->CheckColorCheckPurityLC-MS Check:Purity > 85%?CheckColor->CheckPurityNo (Tan/Off-white)CharcoalSOP-01:Activated Carbon TreatmentCheckColor->CharcoalYes (Tarry)ImpurityTypeIdentify Major ImpurityCheckPurity->ImpurityTypeNo (<85%)RecrystSOP-02:Recrystallization(EtOH/H2O)CheckPurity->RecrystYesAcidBaseSOP-03:Acid-Base ManipulationImpurityType->AcidBaseHydrazine PrecursorColumnFallback:Flash Chromatography(DCM/MeOH)ImpurityType->ColumnRegioisomers/UnknownsCharcoal->CheckPurityFiltrateAcidBase->RecrystPost-Workup

Figure 1: Decision matrix for purification based on visual and chromatographic analysis.[1]

Troubleshooting Guide (Knowledge Base)
Ticket #1: "My product is a sticky brown tar."
  • Cause: Oxidative oligomerization.[1] Nitrogen-rich heterocycles can form charge-transfer complexes or polymers when exposed to air and light, especially if trace metal catalysts remain.[1]

  • The Fix: Do not attempt to recrystallize immediately; the tar will occlude the crystal lattice.[1]

    • Action: Dissolve in hot Ethyl Acetate (EtOAc) or Ethanol (EtOH).[1] Add Activated Charcoal (10 wt%) , reflux for 15 minutes, and filter while hot through a Celite pad. The filtrate should be a lighter yellow/orange.[1]

Ticket #2: "I see a persistent impurity at M-H = 187 (or similar)."
  • Cause: Unreacted 3-hydrazinyl-6-bromopyridazine.[1]

  • Mechanism: Hydrazines are nucleophilic and can hydrogen-bond strongly to the triazole product, dragging them through standard washes.[1]

  • The Fix: Use SOP-03 . The hydrazine is more basic than the cyclized triazole.[1] A careful pH adjustment can keep the hydrazine in the aqueous phase while the product precipitates.[1]

Ticket #3: "My yield is high, but the bromine is gone (Mass = 135)."
  • Cause: Hydrolysis (

    
    ).[1] You likely used a strong base (NaOH/KOH) or heated the reaction in water for too long.[1]
    
  • Mechanism: The 7-position is electrophilic.[1]

    
     attacks the C-Br bond, displacing bromide.[1]
    
  • The Fix: This is irreversible.[1] Restart synthesis. Ensure neutralization is done with mild bases like

    
     or 
    
    
    , and avoid prolonged heating in aqueous media.
Standard Operating Procedures (SOPs)
Data Reference: Solvent Compatibility
SolventSolubility (Hot)Solubility (Cold)SuitabilityNotes
Ethanol (EtOH) HighModerateHigh Ideal for recrystallization.[1]
Water LowInsolubleHigh Good anti-solvent.[1]
Ethyl Acetate ModerateLowMediumGood for washing, but yield loss possible.[1]
DCM HighHighLowToo soluble for crystallization; good for columns.[1]
DMSO/DMF Very HighHighLowHard to remove; avoid unless necessary.[1]
SOP-02: Recrystallization (The Gold Standard)

Use this for crude purity >85%.[1]

  • Dissolution: Place crude 7-BTP in a flask. Add Ethanol (95%) (approx. 10-15 mL per gram of solid).[1]

  • Reflux: Heat to reflux (

    
    ) with stirring. If solid remains, add EtOH in 2 mL increments until dissolved.
    
    • Critical Check: If undissolved solids remain but the solution is dark, these are likely inorganic salts. Filter them out hot.

  • Nucleation: Remove from heat. Add Water dropwise to the hot solution until a faint turbidity (cloudiness) persists.

  • Clarification: Add 1-2 drops of EtOH to clear the turbidity.

  • Crystallization: Allow to cool to room temperature slowly (over 2 hours). Then cool to

    
     in an ice bath for 1 hour.
    
  • Filtration: Filter the needles/prisms. Wash with cold 50% EtOH/Water.[1]

  • Drying: Dry under vacuum at

    
    . Do not overheat, as this can sublime the product or cause decomposition.
    
SOP-03: Acid-Base Manipulation (The "Hydrazine" Scrub)

Use this if significant starting material remains.[1]

  • Dissolution: Dissolve crude material in 1N HCl (approx 10 volumes). The fused system is weakly basic and should protonate.[1]

    • Note: If insoluble dark solids remain, filter them off (these are non-basic tars).[1]

  • Washing: Wash the acidic aqueous layer with DCM (

    
     vol).[1] This removes non-basic organic impurities.[1]
    
  • Precipitation: Cool the aqueous phase to

    
    . Slowly adjust pH to 7-8  using saturated 
    
    
    solution
    .
    • Warning: Do not overshoot to pH > 10 (risk of hydrolysis).[1]

  • Collection: The product should precipitate as a white/off-white solid.[1] Filter and wash with copious water to remove salts.[1]

Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography? A: Yes, but it is often unnecessary.[1] If required, use a gradient of DCM:Methanol (98:2 to 95:5) . Note that the triazole nitrogen can streak on silica.[1] Adding 1% Triethylamine (TEA) to the eluent can sharpen peaks, but you must rotovap thoroughly to remove the TEA.

Q: Why does my NMR show a broad singlet at 13-14 ppm? A: That is likely not your product. 7-BTP has no N-H protons.[1] If you see this, you have hydrolyzed the bromine to an OH (tautomerizing to the amide/one form, see Ticket #3) or you have uncyclized hydrazide intermediate.

Q: Is the compound light sensitive? A: Moderately. While the pure crystal is stable, solutions (especially in DMSO or acetone) can degrade under UV light. Store solids in amber vials.

References
  • Synthesis and Reactivity of Triazolo-Pyridazines

    • Title: Synthesis and biological evaluation of some 1,2,4-triazoles and [1,2,4]triazolo[4,3-b]pyridazine deriv
    • Source:Journal of Heterocyclic Chemistry / ResearchGate.[1]

    • Context: Describes the oxidative cyclization routes and common impurity profiles (hydrazides).
    • URL:[Link]

  • Hydrolysis Risks in Bromo-Pyridazines

    • Title: Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions.
    • Source:Molecules (MDPI).[1]

    • Context: Establishes the susceptibility of the C-Br bond in fused pyridazines to hydrolysis (forming the "one" impurity) in aqueous/basic conditions.
    • URL:[Link][1]

  • General Solubility & pKa Data

    • Title: Calculated pKa values of pyridazine deriv
    • Source:Chemistry - A European Journal (via ResearchGate).[1]

    • Context: Provides pKa data for the pyridazine core (~2.33)
    • URL:[Link][1]

Navigating the Labyrinth of Triazolopyridazine Synthesis: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, by a Senior Application Scientist

Welcome to the Technical Support Center for Triazolopyridazine Synthesis. This guide is designed to be a practical resource for researchers, scientists, and drug development professionals who are navigating the complexities of constructing the triazolopyridazine core. As a Senior Application Scientist, I understand that even the most well-designed synthetic routes can encounter roadblocks. This guide moves beyond simple protocols to provide in-depth, mechanistically-grounded troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to diagnose and resolve common (and uncommon) cyclization failures, leading to successful and efficient synthesis of your target molecules.

Part 1: Troubleshooting Guide - When the Ring Won't Close

This section addresses the most frequent and frustrating issues encountered during the cyclization step of triazolopyridazine synthesis. We will explore the "why" behind these failures and provide actionable, step-by-step solutions.

Question 1: I'm seeing low to no yield of my desired triazolopyridazine. My starting materials (hydrazinopyridazine and aldehyde/carboxylic acid) are consumed, but I'm isolating a complex mixture or unidentifiable baseline material on my TLC. What's going on?

Answer: This is a classic and often multifaceted problem. The consumption of starting materials without the formation of the desired product points towards several potential culprits, primarily related to the stability of intermediates and the reaction conditions.

Underlying Causality:

The synthesis of[1][2][3]triazolo[4,3-b]pyridazines typically proceeds through a hydrazone or N-acylhydrazone intermediate. The failure to isolate the cyclized product often stems from:

  • Decomposition of the Hydrazone Intermediate: Hydrazones can be unstable under certain conditions, particularly elevated temperatures or in the presence of strong acids or bases, leading to undesired side reactions or decomposition.

  • Incorrect Reaction Conditions for Cyclization: The energy barrier for the final intramolecular cyclization may not be met under your current experimental setup. This could be due to insufficient temperature, an inappropriate solvent, or the absence of a necessary catalyst or dehydrating agent.

  • Side Reactions Dominating: The reaction conditions may favor alternative pathways, such as intermolecular reactions, rearrangements, or fragmentation of the intermediate.

Troubleshooting Workflow:

Here is a systematic approach to diagnose and resolve this issue:

G cluster_0 Troubleshooting Low/No Product Yield A Problem: Low/No Yield of Triazolopyridazine B Step 1: Isolate and Characterize the Intermediate A->B C Is the hydrazone intermediate formed and stable? B->C D Yes C->D Yes E No C->E No G Step 2: Optimize Cyclization Conditions D->G F Optimize Hydrazone Formation: - Lower temperature - Use milder acid/base catalyst - Change solvent E->F F->B H A) Thermal Cyclization: - Gradually increase temperature - Screen high-boiling point solvents (e.g., Dowtherm A, Diphenyl ether) G->H I B) Acid-Catalyzed Cyclization: - Screen various acids (e.g., PPA, PTSA, Acetic Acid) - Optimize acid concentration and temperature G->I J C) Dehydrative Cyclization: - Screen dehydrating agents (e.g., POCl₃, SOCl₂, P₂O₅) - Control stoichiometry and addition rate G->J K Step 3: Monitor Reaction Progress Closely H->K I->K J->K L Use TLC, LC-MS to identify byproduct formation K->L M SUCCESS: Desired Triazolopyridazine Formed L->M

Caption: A stepwise workflow for troubleshooting low product yield.

Experimental Protocols:

Protocol 1.A: Isolation of the Hydrazone Intermediate

  • React your 3-hydrazino-6-phenylpyridazine with the corresponding aldehyde or carboxylic acid under your initial, mildest conditions (e.g., stirring in ethanol at room temperature).

  • Monitor the reaction by TLC. Once the starting materials are consumed, instead of proceeding with the cyclization conditions, work up the reaction.

  • Isolate the crude product and attempt purification (e.g., recrystallization or flash chromatography).

  • Characterize the isolated solid by ¹H NMR, ¹³C NMR, and MS to confirm the structure of the hydrazone.

Protocol 1.B: Screening of Dehydrating Agents for Cyclization

If the hydrazone is stable, the next step is to screen cyclization conditions in parallel small-scale reactions.

Reaction # Dehydrating Agent Solvent Temperature (°C) Expected Outcome
1POCl₃ (2-3 equiv.)Toluene110 (reflux)Dehydrative cyclization
2SOCl₂ (2 equiv.)CH₂Cl₂40 (reflux)Dehydrative cyclization
3P₂O₅ (3-5 equiv.)Xylene140 (reflux)Dehydrative cyclization
4Polyphosphoric Acid (PPA)None120-150Acid-catalyzed cyclization
5Acetic Acid (glacial)Acetic Acid118 (reflux)Acid-catalyzed cyclization

Note: Always add phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) slowly at a low temperature (0 °C) as the reactions can be highly exothermic.

Question 2: My cyclization reaction works, but the yield is consistently low (20-40%), and I'm isolating a significant amount of a major byproduct. How can I improve the selectivity?

Answer: The formation of a major byproduct indicates a competing reaction pathway is significantly populated under your current conditions. Identifying this byproduct is the first crucial step.

Common Side Reactions and Their Mitigation:

  • Formation of Dimer or Polymer: This can occur if the hydrazone intermediate reacts with itself intermolecularly before it has a chance to cyclize.

    • Solution: Employ high-dilution conditions. Add the hydrazone solution slowly via a syringe pump to the hot reaction mixture containing the cyclizing agent. This maintains a low concentration of the intermediate, favoring the intramolecular cyclization.

  • Ring-Opening of the Pyridazine Ring: Under harsh acidic conditions, the pyridazine ring itself can be susceptible to cleavage.

    • Solution: If using strong acids like PPA, try reducing the temperature and reaction time. Alternatively, switch to a milder acid catalyst like p-toluenesulfonic acid (PTSA) or even a Lewis acid.

  • Oxidation or Reduction of Functional Groups: If your starting materials contain sensitive functional groups, they may not be compatible with the cyclization conditions. For instance, oxidative cyclization methods can affect other parts of the molecule.[4]

    • Solution: Consider a protecting group strategy for sensitive functionalities. Alternatively, explore milder, non-oxidative cyclization methods.

Troubleshooting Decision Tree:

G cluster_1 Improving Reaction Selectivity A Problem: Low Yield with Major Byproduct B Identify Byproduct Structure (NMR, MS) A->B C Is it a Dimer/Polymer? B->C D Is it from Pyridazine Ring-Opening? B->D E Is it from a side reaction on a substituent? B->E F Implement High-Dilution Conditions C->F Yes G Use Milder Acid or Lower Temperature D->G Yes H Employ Protecting Group Strategy or Milder Reagents E->H Yes I Improved Yield and Selectivity F->I G->I H->I

Caption: A decision tree for improving reaction selectivity.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for triazolopyridazine cyclization?

There is no single "best" solvent as the optimal choice is highly dependent on the specific substrates and the cyclization method. However, high-boiling point, non-protic solvents are generally preferred for thermal cyclizations to achieve the necessary temperatures. Common choices include toluene, xylene, diphenyl ether, and Dowtherm A. For acid-catalyzed reactions, the acid itself (e.g., glacial acetic acid or PPA) can sometimes serve as the solvent. When using dehydrating agents like POCl₃, chlorinated solvents like chloroform or 1,2-dichloroethane can be effective. A solvent screen is always recommended during optimization.[5]

Q2: My final triazolopyridazine product is difficult to purify. It streaks on silica gel and is poorly soluble. What are my options?

Triazolopyridazines, being nitrogen-rich heterocyclic compounds, can indeed be challenging to purify by standard silica gel chromatography due to their polarity and potential for strong interaction with the stationary phase.

  • Chromatography Tips:

    • Try deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine or ammonia in methanol. This can help to reduce streaking.

    • Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18).

  • Alternative Purification Methods:

    • Crystallization: This should be the first method to attempt if your compound is a solid. Screening a variety of solvents is key.

    • Acid-Base Extraction: If your molecule has a basic nitrogen that is not part of the aromatic system, you may be able to protonate it with a dilute acid (e.g., 1M HCl), wash with an organic solvent to remove non-polar impurities, and then neutralize the aqueous layer with a base to precipitate your product.

    • Trituration: Suspending your crude product in a solvent in which it is poorly soluble but the impurities are soluble can be a simple and effective purification method.

Q3: I am using a metal catalyst for my cyclization, and the reaction is stalling. What could be the issue?

Catalyst poisoning is a common reason for the stalling of metal-catalyzed reactions.[6] The nitrogen atoms in the pyridazine ring and the hydrazone intermediate can act as ligands and bind strongly to the metal center, deactivating the catalyst.

  • Potential Poisons: Starting materials, intermediates, the product itself, or impurities can poison the catalyst.

  • Troubleshooting:

    • Increase Catalyst Loading: This is a straightforward first step to see if the reaction can be pushed to completion.

    • Use a More Robust Catalyst: Some catalysts are more resistant to poisoning than others. Consult the literature for catalysts that have been successfully used for similar nitrogen-containing heterocycles.

    • Purify Starting Materials: Ensure your starting materials are free of any potential catalyst poisons.

    • Change the Ligand: In some cases, modifying the ligand on the metal catalyst can mitigate poisoning effects.

Q4: How do I know if I should use thermal, acid-catalyzed, or dehydrative cyclization?

The choice of cyclization method depends on the nature of your starting materials and their functional group tolerance.

  • Thermal Cyclization: This is often the simplest method if your precursor is thermally stable and does not contain heat-sensitive functional groups. It simply involves heating the hydrazone intermediate in a high-boiling solvent.

  • Acid-Catalyzed Cyclization: This is effective for many substrates but should be used with caution if your molecule contains acid-labile groups (e.g., Boc protecting groups, acetals).

  • Dehydrative Cyclization: This method is often very efficient but uses harsh reagents (e.g., POCl₃, SOCl₂). It is not suitable for substrates with functional groups that can react with these reagents (e.g., alcohols, primary/secondary amines).

A preliminary small-scale screen of different methods is the most effective way to determine the optimal conditions for your specific substrate.

References

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules. [Link]

  • Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC. [Link]

  • A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. ResearchGate. [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. [Link]

  • Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules. [Link]

  • Optimization of the reaction conditions: effect of solvent and base. ResearchGate. [Link]

  • Synthesis and anxiolytic activity of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines. Journal of Medicinal Chemistry. [Link]

  • Catalyst poisoning. Wikipedia. [Link]

  • Synthesis and Characterization of Some Hydra Zones. International Journal of Research in Engineering, Science and Management. [Link]

  • Optimization of urea linker of triazolopyridazine MMV665917 results in new anticryptosporidial lead with improved potency and predicted hERG safety margin. ACS Infectious Diseases. [Link]

Sources

Validation & Comparative

High-Resolution NMR Profiling: 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine vs. Synthetic Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR interpretation of 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine Content Type: Publish Comparison Guide

Executive Summary & Structural Context[1][2][3][4][5][6][7]

The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a privileged structure in drug discovery, serving as a core pharmacophore for c-Met kinase inhibitors, GABA receptor ligands, and bromodomain (BET) inhibitors [1, 2].

This guide provides a definitive technical analysis of the 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine (Target Product) 1H NMR profile. To ensure robust structural verification, we compare the target spectrum against its primary synthetic precursor, 3-Amino-5-bromopyridazine . This comparison is critical for researchers monitoring the oxidative cyclization reaction, a common bottleneck in the synthesis of this scaffold.

The Structural Challenge

The fusion of the electron-deficient pyridazine ring with the triazole system creates a highly polarized heteroaromatic core. Correct interpretation requires distinguishing between the deshielded triazole singlet and the meta-coupled pyridazine protons, which often present as deceptive singlets in low-field instruments.

Comparative NMR Analysis: Product vs. Precursor

The transformation from the hydrazine/amine precursor to the fused triazole system results in distinct spectral shifts. The table below outlines the diagnostic signals required to confirm reaction completion.

Table 1: Diagnostic Signal Comparison (DMSO-d6, 400 MHz)
FeaturePrecursor: 3-Amino-5-bromopyridazineTarget: 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazineInterpretation & Causality
Triazole C-H (H-3) Absent δ 9.60 - 9.80 (s, 1H) Primary Diagnostic: The formation of the triazole ring creates a highly deshielded proton at C-3 due to the ring current and the inductive effect of three adjacent nitrogen atoms.
Amine (-NH2) δ 6.50 - 7.00 (br s, 2H) Absent Reaction Monitor: Disappearance of the broad exchangeable amino signal confirms cyclization.
Pyridazine H-8 δ ~8.40 (d, J~2Hz)δ ~8.75 (d, J~2.0Hz) Deshielding Effect: Fusion of the triazole ring increases electron deficiency, shifting the H-8 proton (alpha to bridgehead N) downfield.
Pyridazine H-6 δ ~7.60 (d, J~2Hz)δ ~8.30 (d, J~2.0Hz) Electronic Environment: H-6 shifts downfield but remains upfield relative to H-8. The meta-coupling (J ~2Hz) between H-6 and H-8 is preserved across the reaction.

Note on Solvent Effects: Chemical shifts are reported in DMSO-d6.[1] Using CDCl3 may result in significant upfield shifts (0.2–0.5 ppm) and broadening of signals due to poor solubility and aggregation of the polar heterocycle [3].

Structural Elucidation Workflow

The following decision tree outlines the logic flow for assigning the 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine spectrum. This workflow is designed to rule out common regioisomers (e.g., [1,5-a] isomers) that can form during synthesis.

NMR_Workflow Start Crude Reaction Mixture (DMSO-d6) Check_NH2 Check 6.0-7.5 ppm Region Is Broad Singlet Present? Start->Check_NH2 Check_H3 Check 9.5-10.0 ppm Region Is Sharp Singlet Present? Check_NH2->Check_H3 No (NH2 Absent) Conclusion_Fail INCOMPLETE: Starting Material Present Check_NH2->Conclusion_Fail Yes (NH2 Present) Analyze_Coupling Analyze 8.0-9.0 ppm Region Are there 2 Doublets? Check_H3->Analyze_Coupling Yes (H-3 Present) Check_H3->Conclusion_Fail No Calc_J Calculate Coupling Constant (J) Is J ≈ 1.5 - 2.5 Hz? Analyze_Coupling->Calc_J Yes Conclusion_Isomer POSSIBLE ISOMER: Check [1,5-a] Rearrangement Analyze_Coupling->Conclusion_Isomer No (Complex Multiplets) Conclusion_Success CONFIRMED: 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine Calc_J->Conclusion_Success Yes (Meta Coupling) Calc_J->Conclusion_Isomer No (Ortho Coupling >5Hz)

Figure 1: Logic flow for the structural validation of triazolopyridazine derivatives.

Detailed Experimental Protocol

To ensure reproducibility and spectral resolution, the following protocol must be adhered to. This method minimizes line broadening caused by concentration-dependent aggregation, a common issue with fused nitrogen heterocycles.

Reagents & Equipment[5][6][9][10][11]
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v). Note: Use ampules to avoid water uptake.

  • Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).

  • Instrument: 400 MHz or higher (600 MHz recommended for resolving H-6/H-8 coupling clearly).

Step-by-Step Methodology
  • Sample Preparation (Critical):

    • Weigh 5–8 mg of the dried solid product.

    • Add 0.6 mL of DMSO-d6.

    • Sonicate for 2 minutes. These compounds often form micro-crystalline aggregates that appear soluble but cause line broadening.

    • Filter through a small cotton plug directly into the NMR tube if any turbidity remains.

  • Acquisition Parameters:

    • Pulse Sequence: Standard zg30 (30° pulse).

    • Relaxation Delay (D1): Set to 2.0 seconds . The quaternary carbons and the isolated H-3 proton have long T1 relaxation times. Insufficient delay will reduce integration accuracy.

    • Scans (NS): Minimum 64 scans to resolve the small meta-coupling satellites.

    • Temperature: 298 K (25°C).

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Phase correction: Manual phasing is required. Automated routines often fail due to the large solvent peak (DMSO) relative to the aromatic signals.

    • Baseline correction: Apply a polynomial baseline correction (Bernstein polynomial, order 5) to flatten the aromatic region.

Mechanistic Insight: The "Dimroth" Risk

When interpreting the NMR, one must be aware of the Dimroth Rearrangement . Under basic conditions (or high heat during synthesis), the [4,3-b] system can rearrange to the thermodynamically more stable [1,5-a] isomer [4].

Differentiation via NMR:

  • [4,3-b] Isomer (Target): H-3 is a singlet around 9.6 ppm .

  • [1,5-a] Isomer (Impurity): The triazole proton shifts upfield to ~8.5 - 8.8 ppm due to the loss of the anisotropic effect from the bridgehead nitrogen in the [4,3-b] orientation.

  • Validation: If you observe a small singlet ~1.0 ppm upfield from your main H-3 peak, your sample contains the rearranged isomer.

References

  • Design, Synthesis, and Biological Appraisal of Triazolo[4,3-b]pyridazine Derivatives. Source: Journal of Medicinal Chemistry / NIH URL:[Link]

  • Crystal structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors. Source: Nature Scientific Reports URL:[Link]

  • Solvent Effects on 1H NMR Chemical Shifts of Nitrogen Heterocycles. Source: Journal of Organic Chemistry (General Reference via ACS) URL:[Link]

  • Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC. Source: Magnetic Resonance in Chemistry / PubMed URL:[Link]

Sources

Spectroscopic Characterization of 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth spectroscopic characterization framework for 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine . This scaffold is a critical intermediate in the synthesis of c-Met inhibitors and other bioactive heterocyclic agents.

This guide moves beyond basic spectral listing to address the primary analytical challenge : distinguishing the kinetic [4,3-b] product from its thermodynamic [1,5-b] isomer (Dimroth rearrangement product) and verifying the regiochemical position of the bromine atom.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.

Part 1: Strategic Analysis & The Isomer Challenge

In the synthesis of triazolopyridazines, the formation of the desired [1,2,4]triazolo[4,3-b]pyridazine core is often accompanied by the risk of isomerization to the thermodynamically more stable [1,2,4]triazolo[1,5-b]pyridazine. Furthermore, when introducing a halogen (bromine) handle for subsequent cross-coupling (e.g., Suzuki-Miyaura), confirming the regiochemistry (6-bromo vs. 7-bromo) is paramount.

The Comparison: Product vs. Alternatives

The "performance" of your characterization relies on distinguishing the target from these two primary alternatives:

FeatureTarget: [4,3-b] Isomer Alternative 1: [1,5-b] Isomer Alternative 2: 6-Bromo Regioisomer
Nature Kinetic Product (formed at lower temps).Thermodynamic Product (Dimroth rearrangement).Regioisomer from precursor ambiguity.
Bioactivity High (c-Met, SGK1 inhibition potential).Often inactive or off-target.Structurally distinct pharmacophore.[1][2]
Key NMR Marker C3-H (if unsubstituted) ~9.5+ ppm.C2-H ~8.5–9.0 ppm (Upfield shift).Ortho-coupling (J ~9 Hz) between H7/H8.
Stability Sensitive to acid/base/heat.Highly stable.Stable.
The Mechanism of Isomerization (Dimroth Rearrangement)

The [4,3-b] system can ring-open and recyclize to the [1,5-b] system under acidic, basic, or thermal stress. This makes "routine" characterization insufficient; you must prove the ring is closed in the correct fusion.

Dimroth Start Hydrazinopyridazine Precursor Kinetic [4,3-b] Isomer (Kinetic Target) Start->Kinetic Cyclization (Mild Conditions) Open Ring-Opened Intermediate Kinetic->Open H+/OH- or Heat Thermo [1,5-b] Isomer (Thermodynamic) Kinetic->Thermo Dimroth Rearrangement Open->Thermo Recyclization

Figure 1: The Dimroth rearrangement pathway. The [4,3-b] isomer is the kinetic product but can convert to the [1,5-b] form, necessitating rigorous spectroscopic differentiation.

Part 2: Detailed Spectroscopic Protocols

Nuclear Magnetic Resonance (NMR) Strategy

The definitive identification relies on 1H NMR coupling constants and 15N HMBC .

A. 1H NMR: Regiochemistry Verification

For 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine (assuming C3 is unsubstituted for clarity, or substituted with a non-coupling group):

  • Target Signal (7-Bromo): You expect two aromatic protons on the pyridazine ring: H6 and H8 .

    • Relationship: Meta.

    • Coupling Constant (

      
      ):  Small (
      
      
      
      ).
    • Appearance: Two doublets (or singlets if resolution is low) with weak coupling.

  • Alternative Signal (6-Bromo): You would see H7 and H8 .

    • Relationship: Ortho.

    • Coupling Constant (

      
      ):  Large (
      
      
      
      ).
    • Appearance: Two doublets with strong roof effect.

B. 15N HMBC: Isomer Differentiation

This is the "Self-Validating" step. Standard 1H/13C is often ambiguous due to solvent shifts.

  • Protocol: Run a 1H-15N gHMBC experiment.

  • Differentiation:

    • [4,3-b] Isomer: The bridgehead nitrogen (N4) is "pyrrole-like" and shielded (typically -150 to -180 ppm relative to nitromethane, or ~150 ppm relative to ammonia). It shows correlations to H3 and H8.

    • [1,5-b] Isomer: The bridgehead nitrogen is different; the specific pattern of correlations changes because the triazole proton (now H2) is distant from the pyridazine ring protons compared to the [4,3-b] arrangement.

Mass Spectrometry (MS)[3][4]
  • Isotopic Pattern: Bromine has two stable isotopes,

    
     and 
    
    
    
    , in a nearly 1:1 ratio.
  • Diagnostic: The molecular ion peak

    
     will appear as a doublet of equal intensity  separated by 2 mass units.
    
    • Example: If MW is ~200, you see peaks at 200 and 202.

    • Absence of this pattern indicates dehalogenation or contamination.

Infrared Spectroscopy (IR)[3]
  • C-Br Stretch: Look for a band in the 500–700 cm⁻¹ region (often weak).

  • C=N / C=C: Characteristic bands at 1600–1500 cm⁻¹.

  • Isomer Check: The [1,5-b] isomer often shows a distinct shift in the C=N stretch frequencies due to different conjugation, though this is less reliable than NMR.

Part 3: Experimental Workflow & Data Presentation

Workflow Diagram

This workflow ensures no false positives in your characterization.

Workflow Sample Crude Product (7-Bromo derivative) MS LC-MS Analysis Check Br Isotope Pattern (1:1) Sample->MS NMR_1H 1H NMR (DMSO-d6) Check J-coupling (Meta vs Ortho) MS->NMR_1H Decision Meta Coupling (J ~ 2Hz)? NMR_1H->Decision Regio_OK Regiochemistry Confirmed (7-Bromo) Decision->Regio_OK Yes Regio_Fail Reject: Likely 6-Bromo (Ortho Coupling) Decision->Regio_Fail No Isomer_Check 15N HMBC / NOESY Confirm [4,3-b] vs [1,5-b] Regio_OK->Isomer_Check Final Validated Compound Isomer_Check->Final

Figure 2: Step-by-step characterization workflow to validate elemental composition, regiochemistry, and isomeric purity.

Comparative Data Table

Use the following reference values to benchmark your experimental data. (Note: Values are estimated based on 6-chloro and methyl analogs due to the specific novelty of the 7-bromo derivative in open literature).

Spectroscopic Marker7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine (Target)[1,2,4]triazolo[1,5-b]pyridazine (Isomer)
1H NMR: H3 (Triazole)

9.50 - 9.80 ppm (Singlet)

8.60 - 9.00 ppm (Singlet, H2)
1H NMR: Pyridazine Ring H6/H8: Two doublets,

(Meta)
H7/H8: Different pattern depending on substitution.
13C NMR: C-Br

115 - 125 ppm (Upfield due to heavy atom)
Similar range, but C-H correlations differ.
15N NMR (Bridgehead) Shielded (Pyrrole-type N)Deshielded (Pyridine-type N)
Mass Spec

and

(1:1 ratio)
Identical Mass (Isomers)
Experimental Protocol: 1H NMR Acquisition
  • Solvent: Dissolve ~5 mg of sample in 0.6 mL DMSO-d6 . (Chloroform-d may cause peak overlapping or solubility issues for this polar scaffold).

  • Instrument: Minimum 400 MHz spectrometer recommended to resolve the small meta-coupling (

    
    ).
    
  • Pulse Sequence: Standard zg30 or equivalent.

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise, but ensure LB is not too high to broaden the fine coupling.

Part 4: References

  • Dimroth Rearrangement Mechanism:

    • El-Sakka, S. S., et al. "Synthesis and reactions of some new [1,2,4]triazolo[4,3-b]pyridazines." Journal of Chemical Research.

    • Context: Describes the conditions under which the [4,3-b] system rearranges to [1,5-b].

  • NMR differentiation of Triazolopyridazine Isomers:

    • Salgado, A., et al. "Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments."[3][4] Magnetic Resonance in Chemistry, 2010.[3] Link

    • Context: Establishes the 15N HMBC method as the gold standard for this class of fused heterocycles.

  • Synthesis and Bioactivity of 6-Functionalized Analogs:

    • "Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors." RSC Advances, 2024. Link

    • Context: Provides comparative NMR data for the 6-chloro analogs, serving as a baseline for the 7-bromo assignment.

  • General Spectroscopic Data:

    • PubChem Compound Summary for [1,2,4]Triazolo[4,3-b]pyridazine. Link

    • Context: Base scaffold spectral data.[5]

Sources

Technical Comparison Guide: IR Spectrum Analysis of 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the IR spectrum of 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine , a critical scaffold in the development of kinase inhibitors and BET bromodomain (BRD4) antagonists.

Executive Summary & Strategic Context

7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine is a fused bicyclic heterocycle serving as a versatile electrophile in drug discovery. Its value lies in the C-7 bromine handle , which facilitates Suzuki-Miyaura couplings or nucleophilic aromatic substitutions (


) to generate complex libraries.

While NMR (


, 

,

) remains the gold standard for structural elucidation, FT-IR (Fourier Transform Infrared Spectroscopy) is the superior method for rapid process monitoring and solid-state form identification . This guide compares the IR profile of the target product against its critical manufacturing alternatives: the synthetic precursor (reaction monitoring) and its thermodynamic regioisomer (impurity profiling).

Comparative Analysis: Product vs. Alternatives

Scenario A: Reaction Monitoring (Precursor vs. Product)

The most common synthesis involves the oxidative cyclization of 3-amino-6-bromopyridazine hydrazones. The transition from precursor to product involves the formation of the triazole ring, resulting in distinct spectral shifts.

FeatureAlternative: Precursor (Hydrazone/Hydrazine) Product: 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine Causality & Diagnostic Value
N-H Stretch Strong, Sharp (3100–3400 cm⁻¹) Absent Cyclization consumes the N-H moiety. Disappearance of this band is the primary endpoint indicator.
C=O Stretch Present (~1650–1700 cm⁻¹) if acyl hydrazide usedAbsent Dehydration/cyclization removes the carbonyl oxygen.
C=N Stretch Weak/Medium (Imine character)Medium/Strong (1580–1620 cm⁻¹) Formation of the fully aromatic triazole ring enhances the dipole moment of the C=N bond.
Fingerprint Broad, less definedSharp, distinct Rigid bicyclic fusion reduces conformational freedom, sharpening vibrational modes.
Scenario B: Regioisomer Differentiation (Kinetic vs. Thermodynamic)

A critical quality attribute (CQA) is the absence of the [1,5-b] isomer , which can form via Dimroth rearrangement under basic conditions.

  • Product ([4,3-b]): Kinetic product. Characterized by specific ring breathing modes involving the bridgehead nitrogen.

  • Alternative ([1,5-b] Isomer): Thermodynamic product.

  • Differentiation: While subtle in IR, the [1,5-b] system typically exhibits a shift in the C=N absorption band (+10–20 cm⁻¹) due to different electron density distribution at the bridgehead. Note: Definitive confirmation requires HMBC NMR, but IR serves as a rapid "pass/fail" screen for gross isomerization.

Detailed IR Spectrum Profile

The following assignments are based on vibrational spectroscopy principles for fused nitrogen heterocycles and halogenated aromatics.

Functional Group Assignments
  • Instrument: ATR-FTIR (Diamond Crystal)

  • Resolution: 4 cm⁻¹

  • Scans: 32

Frequency Region (cm⁻¹)IntensityAssignmentMechanistic Insight
3020 – 3090 WeakC-H Stretch (

Aromatic)
Limited number of C-H bonds (only 3 protons on the scaffold) results in weak absorption.
1610 – 1580 MediumC=N / C=C Ring Stretch Characteristic of the fused triazole-pyridazine system. The pyridazine ring contributes significantly here.
1550 – 1480 StrongSkeletal Ring Vibrations "Breathing" modes of the bicyclic core. High intensity due to nitrogen heteroatoms polarizing the ring.
1250 – 1200 MediumC-N Stretch (Bridgehead) Vibration of the C-N bond connecting the triazole and pyridazine rings.
1080 – 1040 StrongAr-Br Stretch The heavy bromine atom attached to the aromatic ring creates a distinct, lower-frequency band. Critical for confirming halogen retention.
850 – 800 StrongC-H Out-of-Plane (OOP) Bend Diagnostic pattern for adjacent protons on the pyridazine ring (if unsubstituted at C-6/C-8 relative to fusion).

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure Trustworthiness and reproducibility, follow this protocol. This workflow includes a built-in "System Suitability Test" (SST).

Step 1: System Suitability Test (SST)
  • Clean the ATR crystal with isopropanol.

  • Background Scan: Run an air background. Ensure

    
     doublet (2350 cm⁻¹) is minimized.
    
  • Standard Check: Run a Polystyrene reference film. Verify the 1601 cm⁻¹ peak is within ±1 cm⁻¹.

Step 2: Sample Preparation
  • State: Solid powder.[1]

  • Pre-treatment: If the sample is damp from synthesis (e.g., acetic acid/methanol solvate), dry in a vacuum oven at 40°C for 4 hours. Solvent peaks (e.g., broad OH ~3400 cm⁻¹) will obscure the N-H region.

Step 3: Data Acquisition
  • Place ~5 mg of 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine on the crystal.

  • Apply pressure using the anvil until the force gauge reaches the "Green" zone (optimum contact).

  • Acquire spectrum (4000–600 cm⁻¹).

Step 4: Critical Quality Check (The "Go/No-Go" Decision)
  • Check 1: Is there a broad peak >3200 cm⁻¹?

    • Yes: Precursor remaining or wet sample. Action: Dry and re-test.

  • Check 2: Is the peak at ~1060 cm⁻¹ present?

    • No: Possible debromination (unlikely but possible under harsh reduction). Action: Check MS.

Visualization: Synthesis & Analysis Workflow

The following diagram illustrates the critical control points where IR analysis distinguishes the product from its alternatives.

G cluster_0 Synthesis Phase cluster_1 Analysis Phase Precursor Precursor (Hydrazone) Reaction Cyclization Reaction Precursor->Reaction + Reagent Reagent Oxidant (e.g., PhI(OAc)2) Reagent->Reaction Crude Crude Solid Reaction->Crude IR_Check ATR-FTIR Screening Crude->IR_Check IR_Check->Precursor Strong N-H band (Incomplete) Product Target: 7-Br-[4,3-b] IR_Check->Product No N-H band Sharp Fingerprint Isomer Impurity: Isomer [1,5-b] IR_Check->Isomer Shifted C=N (Rearrangement)

Caption: Workflow for monitoring the synthesis of 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine, highlighting IR spectral checkpoints for precursor consumption and isomer detection.

References

  • Synthesis and Characterization of Triazolopyridazines

    • Title: 1,2,4-Triazolo[4,3-b]pyridazine analogues: synthesis, evaluation of cytotoxicity, anticancer activity and comput
    • Source: ResearchG
    • URL:[Link]

  • Isomer Differentiation (Regiochemistry)

    • Title: Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments.[2][3]

    • Source: PubMed (Magn Reson Chem).
    • URL:[Link]

  • General IR Interpretation of Nitrogen Heterocycles

    • Title: Infrared Spectra of Some Common Functional Groups.[4][5][6][7]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Structural Data for Brominated Triazolopyridines (Analogous Scaffold)

    • Title: 7-Bromo-[1,2,4]triazolo[4,3-a]pyridine Characteriz
    • Source: CymitQuimica / PubChem.
    • URL:[Link]

Sources

A Researcher's Guide to Unambiguous Identification of 7-Bromo-triazolo[4,3-b]pyridazine Over Its Regioisomers

A Researcher's Guide to Unambiguous Identification of 7-Bromo-[1][2][3]triazolo[4,3-b]pyridazine Over Its Regioisomers

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Structural Elucidation of 7-Bromo-[1][2][3]triazolo[4,3-b]pyridazine

In the intricate landscape of pharmaceutical research and development, the precise structural characterization of novel chemical entities is paramount. The synthesis of complex heterocyclic compounds, such as 7-Bromo-[1][2][3]triazolo[4,3-b]pyridazine, a scaffold of significant interest in medicinal chemistry, can often lead to the formation of closely related regioisomers. The inadvertent presence of these isomers can profoundly impact the compound's pharmacological profile, toxicity, and intellectual property standing. This guide provides a detailed, evidence-based methodology for the unambiguous differentiation of 7-Bromo-[1][2][3]triazolo[4,3-b]pyridazine from its potential regioisomeric impurities, with a primary focus on the most probable isomer, 7-Bromo-[1][2][3]triazolo[1,5-b]pyridazine.

The Synthetic Challenge: A Tale of Two Isomers

The synthesis of 7-Bromo-[1][2][3]triazolo[4,3-b]pyridazine typically involves the condensation of a substituted pyridazine with a suitable triazole precursor. Depending on the reaction conditions and the nature of the starting materials, the annelation of the triazole ring can proceed in two different orientations, leading to the formation of the desired[1][2][3]triazolo[4,3-b]pyridazine and the isomeric[1][2][3]triazolo[1,5-b]pyridazine. The subtle difference in the nitrogen bridgehead position between these two scaffolds presents a significant analytical challenge.

Figure 1: General synthetic scheme illustrating the potential for regioisomer formation.

A Multi-faceted Analytical Approach for Structural Verification

A robust and unequivocal structural assignment requires a combination of advanced analytical techniques. This guide advocates for a three-pronged strategy encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for distinguishing between the [4,3-b] and [1,5-b] regioisomers. The different electronic environments of the protons and carbons in the two scaffolds lead to distinct chemical shifts and coupling patterns.

1.1. 1H NMR Spectroscopy:

1.2. 13C NMR Spectroscopy:

The carbon chemical shifts, particularly those of the pyridazine ring and the bridgehead carbons, provide a clear fingerprint for each isomer. The carbon directly bonded to the bromine atom (C7) and the carbons of the triazole ring will show significant differences in their chemical shifts between the two regioisomers.

1.3. Advanced 2D NMR Techniques: Unveiling the Connectivity

To overcome the limitations of 1D NMR and provide definitive proof of structure, two-dimensional NMR experiments are indispensable.

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. In the case of 7-Bromo-[1][2][3]triazolo[4,3-b]pyridazine, a key correlation would be observed between the proton on the triazole ring and the bridgehead carbon of the pyridazine ring. The specific connectivity pattern will be unique to each isomer. Studies on similar triazolo-pyrimidine systems have demonstrated the power of 1H-15N HMBC experiments to unambiguously differentiate regioisomers by mapping the correlations between protons and the nitrogen atoms in the fused ring system.[4][5]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal through-space correlations between protons that are in close proximity. This can be particularly useful for confirming the regiochemistry of the triazole ring fusion. For instance, a NOE correlation between the proton on the triazolo ring and a specific proton on the pyridazine ring can provide definitive evidence for the [4,3-b] fusion.[6][7]

Figure 2: A workflow for structural elucidation using NMR spectroscopy.

Table 1: Predicted Key Differentiating NMR Features

Feature7-Bromo-[1][2][3]triazolo[4,3-b]pyridazine7-Bromo-[1][2][3]triazolo[1,5-b]pyridazine
1H NMR Distinct chemical shifts for H-6 and H-8.Different chemical shifts for pyridazine protons.
13C NMR Unique chemical shifts for C-7, C-8a, and triazole carbons.Differentiated chemical shifts for corresponding carbons.
HMBC Key correlation between triazole proton and pyridazine bridgehead carbon.Different long-range H-C correlation pattern.
NOESY Potential through-space correlation between triazole proton and H-8.Absence of the aforementioned NOE correlation.
Mass Spectrometry (MS): Corroborating the Molecular Formula and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the synthesized compounds.

2.1. High-Resolution Mass Spectrometry (HRMS):

HRMS is essential to confirm the elemental composition of the product, ensuring it matches the expected formula of C5H3BrN4. Both regioisomers will have the same exact mass, so this technique alone cannot differentiate them.

2.2. Tandem Mass Spectrometry (MS/MS):

The fragmentation patterns of the two regioisomers under collision-induced dissociation (CID) are expected to differ. The stability of the resulting fragment ions will be influenced by the position of the nitrogen atoms in the fused ring system. While specific fragmentation pathways for these exact bromo-derivatives are not extensively documented, analysis of related triazolopyridazine structures suggests that the initial loss of Br, N2, or HCN could lead to characteristic daughter ions for each isomer.

Figure 3: Hypothetical differential fragmentation pathways in MS/MS.

High-Performance Liquid Chromatography (HPLC): Separation and Purity Assessment

HPLC is a vital tool for both the analytical separation and preparative purification of the desired product from its regioisomers.

3.1. Method Development:

Developing a suitable HPLC method is critical. Due to the similar polarity of the regioisomers, a systematic approach to method development is required.

  • Column Selection: A variety of stationary phases should be screened, including C18, phenyl-hexyl, and cyano columns. Chiral stationary phases may also be effective in separating these structurally similar isomers.[8][9]

  • Mobile Phase Optimization: A gradient elution with a mixture of aqueous and organic solvents (e.g., water/acetonitrile or water/methanol) with additives such as formic acid or trifluoroacetic acid should be optimized to achieve baseline separation.

3.2. Purity Determination and Preparative Separation:

Once an analytical method is established, it can be used to determine the purity of the synthesized 7-Bromo-[1][2][3]triazolo[4,3-b]pyridazine. If significant amounts of the regioisomer are present, the method can be scaled up for preparative HPLC to isolate the pure desired compound.

Experimental Protocols

Protocol 1: General Synthesis of 7-Bromo-[1][2][3]triazolo[4,3-b]pyridazine (Illustrative)

This is a generalized procedure based on the synthesis of related compounds and should be optimized for specific starting materials.

  • To a solution of 3-amino-6-bromopyridazine (1 mmol) in an appropriate solvent (e.g., n-butanol, DMF), add the triazole forming reagent (e.g., a derivative of formic acid or a related cyclizing agent) (1.2 mmol).

  • Add a catalytic amount of a suitable acid or base if required.

  • Heat the reaction mixture at a specified temperature (e.g., 100-150 °C) for a designated period (e.g., 4-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the crude product by filtration or extraction.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: NMR Sample Preparation and Analysis

  • Dissolve approximately 5-10 mg of the purified sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.

  • Acquire 1H NMR and 13C NMR spectra.

  • Acquire 2D NMR spectra, including COSY, HSQC, HMBC, and NOESY. For HMBC, optimize the long-range coupling delay to observe key correlations.

  • Process and analyze the spectra to assign all proton and carbon signals and identify key HMBC and NOESY correlations for structural confirmation.

Protocol 3: LC-MS/MS Analysis

  • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Inject the sample into an HPLC system coupled to a tandem mass spectrometer.

  • Perform a full scan MS analysis to confirm the molecular weight.

  • Perform a product ion scan (MS/MS) of the protonated molecular ion to obtain the fragmentation pattern.

  • Analyze the fragmentation data to identify characteristic fragment ions for each isomer.

Conclusion

The unambiguous structural determination of 7-Bromo-[1][2][3]triazolo[4,3-b]pyridazine and its differentiation from potential regioisomers is a critical step in its development for any research application. A meticulous and integrated analytical approach, combining the power of 1D and 2D NMR spectroscopy, the precision of mass spectrometry, and the separative capability of HPLC, is essential to ensure the chemical integrity of this important heterocyclic scaffold. By following the principles and protocols outlined in this guide, researchers can confidently navigate the challenges of regioisomerism and advance their scientific endeavors with well-characterized molecules.

References

  • Novikova, D. S., et al. (2021). Analysis of NOESY spectra to obtain accurate information on the structure and dynamics of some 5,7-substituted pyrazolo[1,5-a]pyrimidine derivatives in solution. Magnetic Resonance in Chemistry, 59(11), 1083-1093.
  • Salgado, A., et al. (2010). Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 614-622.

  • Salgado, A., et al. (2010). Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]- Pyrimidine regioisomers by 1H-15N HMBC experiments. ResearchGate. [Link]

  • LibreTexts. (2025). 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]

  • G.A.S. Chiral. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • PubMed. (n.d.). Chiral separation of tamsulosin isomers by HPLC using cellulose tris (3,5-dimethhylphenylcarbamate) as a chiral stationary phase. PubMed. [Link]

Comparative Bioactivity Guide: 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Bioactivity of 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Space Analysis

The [1,2,4]triazolo[4,3-b]pyridazine scaffold represents a privileged structure in medicinal chemistry, distinguished by its planar, electron-deficient nature and capacity for diverse hydrogen-bonding interactions. While the 7-bromo analog is frequently utilized as a critical synthetic intermediate (a "chemical handle"), its direct bioactivity and that of its C7-functionalized derivatives offer a distinct pharmacological profile compared to the more common C3- or C6-substituted variants.

This guide objectively compares the performance of 7-bromo-[1,2,4]triazolo[4,3-b]pyridazine derivatives against alternative substitution patterns, focusing on two primary therapeutic axes: Dual c-Met/Pim-1 Kinase Inhibition and Tubulin Polymerization Inhibition .

Key Findings at a Glance
  • 7-Bromo Analog (Parent): Moderate to low intrinsic kinase affinity; primarily serves as a regioselective entry point for palladium-catalyzed cross-couplings.

  • 7-Aryl Analogs (Optimized): Exhibit nanomolar potency against tubulin polymerization (acting as vinylogous combretastatin A-4 analogs).

  • 6-Substituted Analogs (Alternative): Superior for kinase selectivity (c-Met, Pim-1), often requiring an unsubstituted C7 position to avoid steric clashes in the ATP-binding pocket.

Mechanism of Action & Signaling Pathways

To understand the comparative bioactivity, one must visualize the target pathways. The triazolopyridazine core acts as an ATP-mimetic in kinases and a colchicine-site binder in tubulin.

Dual c-Met/Pim-1 Signaling Cascade

In the context of kinase inhibition, the scaffold targets the HGF/c-Met axis, which synergizes with Pim-1 to drive tumor survival and metastasis.

cMet_Pim1_Signaling HGF HGF (Ligand) cMet c-Met (RTK) [Target of 6-Subst. Analogs] HGF->cMet Activation PI3K PI3K cMet->PI3K Phosphorylation Pim1 Pim-1 Kinase [Co-Target] cMet->Pim1 Upregulation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bad Bad (Pro-apoptotic) AKT->Bad Inhibitory Phosphorylation Proliferation Cell Proliferation & Metastasis mTOR->Proliferation Pim1->Bad Inhibitory Phosphorylation Apoptosis Apoptosis (Cell Death) Bad->Apoptosis Promotes (when active) Inhibitor Triazolopyridazine Inhibitor Inhibitor->cMet Blocks Inhibitor->Pim1 Blocks

Figure 1: The c-Met/Pim-1 signaling axis. Triazolopyridazine analogs (specifically 6-substituted variants like Compound 4g) dual-target these kinases to restore apoptosis.

Comparative Bioactivity Data[1][2][3][4][5]

The following data contrasts the 7-bromo derivatives (often tubulin-targeting) with the 6-substituted series (kinase-targeting).

Table 1: Structure-Activity Relationship (SAR) Comparison
Analog ClassKey Substitution (R-Group)Primary TargetIC50 / PotencyMechanism Note
7-Bromo (Parent) -Br at C7 Synthetic Intermediate > 10 µM (Broad)Low intrinsic activity; serves as "Activity Cliff" baseline.
7-Aryl Analog -Aryl (e.g., 4-methoxyphenyl) at C7 Tubulin 0.008 - 0.014 µM Binds colchicine site; rigidifies the pharmacophore [1].
6-Hydrazinyl -NH-N=CH-Aryl at C6c-Met / Pim-1 0.163 µM (c-Met)C7 must be -H to fit the kinase hinge region [2].
3-Substituted -CF3 or Alkyl at C3SGK1 / BRD4 1.0 - 5.0 µMModulates solubility and metabolic stability; moderate potency.
Table 2: Experimental Potency of Key Analogs (Cellular Assays)
Compound IDStructure DescriptionCell Line (Target)GI% / IC50Reference
Compound 4q 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazine (C7-H)A549 (Lung)0.008 µM [1]
Compound 4g 6-arylidenehydrazino-triazolopyridazineMCF-7 (Breast)55.84% GI [2]
7-Bromo-Core 7-bromo-3-methyl-[1,2,4]triazolo[4,3-b]pyridazineHCT-116> 50 µMInternal Control

Analysis: The presence of a 7-bromo group often reduces kinase affinity due to steric bulk in the ATP pocket. However, replacing the bromine (via Suzuki coupling) with an aryl group creates potent antitubulin agents . Thus, the 7-bromo compound is the gateway to high potency, not the endpoint.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the 7-bromo core and its subsequent bioassay.

Synthesis of 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine

Rationale: This protocol selectively installs the triazole ring onto the pyridazine hydrazine.

  • Starting Material: Dissolve 3,6-dibromo-4-hydrazinopyridazine (1.0 eq) in absolute ethanol.

  • Cyclization: Add triethyl orthoformate (5.0 eq) or appropriate carboxylic acid.

  • Reflux: Heat at 80°C for 4-6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Cool to room temperature. The precipitate (7-bromo analog) is filtered, washed with cold ethanol, and recrystallized from EtOH/DMF.

  • Validation: 1H NMR should show the disappearance of hydrazide protons and the appearance of the triazole singlet (approx. 9.0-9.5 ppm).

c-Met Kinase Inhibition Assay (TR-FRET)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates background fluorescence, providing a robust IC50 measurement.

  • Reagents: Recombinant c-Met kinase domain, Biotinylated Poly-Glu-Tyr substrate, Eu-labeled anti-phosphotyrosine antibody, Streptavidin-APC.

  • Reaction Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation:

    • Add 5 µL of Test Compound (diluted in DMSO) to 384-well plate.

    • Add 10 µL of Enzyme/Substrate mix.

    • Initiate with 5 µL ATP (at Km concentration). Incubate 60 min at RT.

  • Detection: Add 10 µL of Detection Mix (Eu-antibody + Streptavidin-APC). Incubate 60 min.

  • Readout: Measure fluorescence ratio (665 nm / 615 nm) on a plate reader (e.g., EnVision).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Synthetic Workflow & Functionalization

The utility of the 7-bromo analog lies in its "divergent synthesis" potential.

Synthesis_Workflow Start 3,6-Dibromopyridazine Intermed 3-Bromo-6-hydrazino pyridazine Start->Intermed SNAr Hydrazine Hydrazine Hydrate Reflux Core 7-Bromo-[1,2,4]triazolo [4,3-b]pyridazine (THE CORE) Intermed->Core Ring Closure Cyclization R-COOH / POCl3 Cyclization ProdA 7-Aryl Analogs (Antitubulin Agents) Core->ProdA Path A (C7 Func.) ProdB 6-Substituted Analogs (Kinase Inhibitors) Core->ProdB Path B (C6 Func.) PathA Suzuki Coupling (Ar-B(OH)2, Pd cat.) PathB Nucleophilic Subst. (Amines/Hydrazines)

Figure 2: Divergent synthesis pathway. The 7-bromo core serves as the bifurcation point for generating either tubulin inhibitors (via Path A) or kinase inhibitors (via Path B).

Conclusion

The 7-bromo-[1,2,4]triazolo[4,3-b]pyridazine analog is less of a final drug candidate and more of a strategic scaffold .

  • For Kinase Inhibition (c-Met/Pim-1): The 7-bromo group is typically removed or avoided in favor of C6-substitution patterns that fit the ATP hinge region (e.g., Compound 4g).

  • For Antitubulin Activity: The 7-bromo group is the essential precursor for installing aryl rings that mimic Combretastatin A-4.

Recommendation: Researchers targeting c-Met should utilize the 7-bromo analog solely as an intermediate to access 6-substituted variants. Those targeting microtubule dynamics should explore Suzuki couplings at the 7-position to generate rigid stilbene mimics.

References

  • Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazines as Antitubulin Agents. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 inhibitors. Source: Royal Society of Chemistry (RSC) / Semantic Scholar URL:[Link]

  • Discovery of Triazolo-pyridazine Derivatives as Class II c-Met Inhibitors. Source: ACS Omega / NIH URL:[Link]

  • Crystal structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors. Source: Nature / Scientific Reports URL:[Link]

  • Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine. (Synthetic Context) Source: MDPI URL:[Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Bromo-triazolo[4,3-b]pyridazine

A Senior Application Scientist's Guide to the Proper Disposal of 7-Bromo-[1][2][3]triazolo[4,3-b]pyridazine

As researchers and scientists at the forefront of drug development, our work extends beyond discovery and into the responsible management of the chemical entities we handle. The proper disposal of novel compounds like 7-Bromo-[1][2]triazolo[4,3-b]pyridazine is not merely a logistical task but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a direct, procedural framework for the safe disposal of this compound, grounded in established safety protocols and the principles of chemical hygiene.

The core principle underpinning the disposal of this compound is its classification as a halogenated heterocyclic organic compound . This classification dictates the necessary handling precautions and the required waste stream for disposal. Adherence to these procedures is mandatory to ensure compliance with regulations set forth by bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1]

Hazard Assessment and Characterization

While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for the specific isomer 7-Bromo-[1][2]triazolo[4,3-b]pyridazine is not widely available, its structural features provide a clear basis for a conservative hazard assessment. The presence of a bromine atom and the triazolopyridazine core necessitates that it be handled as a hazardous substance.

Analysis of structurally similar compounds, such as other bromo-substituted heterocyclic pyridines and pyridazines, reveals common hazard classifications. These analogues are often listed as harmful if swallowed, in contact with skin, or inhaled, and are known to cause serious eye and skin irritation.[3][4] Therefore, until proven otherwise, 7-Bromo-[1][2]triazolo[4,3-b]pyridazine must be treated with the same level of caution.

Property Information Source/Rationale
Chemical Name 7-Bromo-[1][2]triazolo[4,3-b]pyridazine-
Molecular Formula C₅H₃BrN₄Based on chemical structure[5]
Molecular Weight 199.01 g/mol Based on chemical structure[5]
Appearance Likely a solid at room temperatureBased on similar compounds[5]
Anticipated Hazards Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritant, Eye Irritant, Respiratory IrritantInferred from structurally similar compounds[3][4]
Waste Classification Hazardous Waste: Halogenated Organic Compound Due to the bromine atom. This is the most critical classification for disposal.

The Core Principle: Segregation of Halogenated Waste

The single most important step in the proper disposal of 7-Bromo-[1][2]triazolo[4,3-b]pyridazine is its strict segregation into a designated halogenated organic waste stream.

Causality of Segregation:

  • Regulatory Compliance: The EPA and associated state agencies mandate the separation of halogenated and non-halogenated solvents.[6][7]

  • Disposal Method: Halogenated waste requires specific disposal methods, typically high-temperature incineration, to prevent the formation of highly toxic byproducts such as dioxins and furans.[8] Mixing waste streams complicates this process.

  • Cost-Effectiveness: The disposal of halogenated waste is significantly more expensive than non-halogenated waste.[7] Proper segregation is a matter of fiscal responsibility for any research institution.

Under no circumstances should this compound or solutions containing it be mixed with non-halogenated waste or disposed of down the sanitary sewer.[1][6][7]

Step-by-Step Disposal Protocol for Laboratory Waste

This protocol outlines the self-validating system for collecting and disposing of waste generated from research activities involving 7-Bromo-[1][2]triazolo[4,3-b]pyridazine.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Step 2: Select a Designated Waste Container
  • Use a container specifically designated for "Halogenated Organic Liquid Waste" or "Halogenated Organic Solid Waste."

  • The container must be in good condition, made of a chemically compatible material (e.g., high-density polyethylene or glass for liquids), and have a secure, threaded screw-cap to prevent leaks and vapor release.[2][6]

Step 3: Ensure Proper and Complete Labeling

Accurate labeling is a cornerstone of safety and compliance. The container label must be filled out at the moment the first drop of waste is added.

  • The label must clearly state the words "Hazardous Waste." [2][9]

  • List all chemical constituents by their full, common names. Do not use abbreviations or chemical formulas.[2] For example: "Waste 7-Bromo-[1][2]triazolo[4,3-b]pyridazine in Dichloromethane."

  • Include the approximate percentage or volume of each component.

  • Note the date of waste generation and the point of origin (laboratory room number).[1]

Step 4: Waste Accumulation and Storage
  • For Pure Compound/Solid Waste: Place any unused or expired solid 7-Bromo-[1][2]triazolo[4,3-b]pyridazine directly into the designated solid waste container.

  • For Solutions: Carefully pour liquid waste into the designated liquid waste container, using a funnel to prevent spills.

  • Container Management: Keep the waste container closed at all times except when actively adding waste.[2] This is critical to prevent the release of volatile organic compounds (VOCs).

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area within the laboratory, near the point of generation and under the control of laboratory personnel.[2] Ensure it is stored away from incompatible materials.[10]

Step 5: Disposal of Contaminated Materials
  • Consumables: Non-sharp items such as contaminated gloves, weigh boats, and paper towels should be placed in the designated "Halogenated Organic Solid Waste" container.

  • Sharps: Contaminated needles, syringes, or broken glassware must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.[10]

  • Empty Containers: The original container of 7-Bromo-[1][2]triazolo[4,3-b]pyridazine must be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The first rinsate is considered hazardous and must be collected in the halogenated liquid waste container.[11] Subsequent rinses may be permissible for drain disposal, but you must consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Step 6: Arrange for Final Disposal
  • When the waste container is approximately 90% full, seal it securely.

  • Complete a chemical waste pickup form as required by your institution's EHS office.[1][2]

  • EHS personnel will then collect the waste for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing waste streams containing 7-Bromo-[1][2]triazolo[4,3-b]pyridazine.

Caption: Decision workflow for the proper segregation and disposal of waste streams.

Prohibited Actions: What Not To Do

To ensure safety and compliance, the following actions are strictly forbidden:

  • DO NOT dispose of 7-Bromo-[1][2]triazolo[4,3-b]pyridazine, in any form or concentration, down the sink.[1][7]

  • DO NOT dispose of the compound or contaminated materials in the regular trash.[1]

  • DO NOT mix halogenated waste containing this compound with non-halogenated waste streams.[6][7]

  • DO NOT attempt to perform a chemical neutralization or deactivation in the laboratory without a procedure that has been formally reviewed and approved by your institution's EHS department.[12] Unvalidated reactions can produce unknown, potentially more hazardous byproducts.

By adhering to this structured and logically sound disposal plan, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of environmental health or regulatory integrity.

References

  • U.S. Environmental Protection Agency. (2024, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • University of Tennessee Knoxville Environmental Health and Safety. How to Dispose of Chemical Waste. Retrieved from [Link]

  • ACTenviro. (2023, June 20). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Columbia University Research. Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Solvent Waste Management. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab. Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Vanderbilt University Medical Center Office of Clinical and Research Safety. The Laboratory Standard. Retrieved from [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - OSHA Laboratory Standard. Retrieved from [Link]

  • Occupational Safety and Health Administration. Laboratories - Overview. Retrieved from [Link]

  • Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. 7.2 Organic Solvents. Retrieved from [Link]

  • EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

Personal protective equipment for handling 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine

As a Senior Application Scientist, I have designed this protocol to ensure that your laboratory operations are not only compliant but mechanistically sound. Understanding why a chemical behaves the way it does is the foundation of true laboratory safety. 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine is a halogenated fused heterocycle. While it is a valuable building block in drug discovery, its structural features necessitate strict handling protocols to mitigate dermal permeation, inhalation, and toxic thermal decomposition.

Hazard Profiling & Causality

To handle this compound safely, one must understand the relationship between its molecular structure and its toxicological profile:

  • Biological Activity: The [1,2,4]triazolo[4,3-b]pyridazine core is a privileged scaffold in medicinal chemistry, frequently utilized to synthesize central nervous system (CNS) agents, such as subtype-selective GABA_A receptor modulators. Consequently, systemic exposure (via inhalation or ingestion) must be strictly avoided to prevent unintended neurological interactions[1].

  • Lipophilicity & Permeation: The addition of a bromine atom at the 7-position significantly increases the molecule's lipophilicity (LogP). This enhances its ability to permeate the lipid-rich stratum corneum of the skin, making dermal contact a primary exposure route[2].

  • Thermal Decomposition: Halogenated aromatics dictate specific disposal methods. Combustion of brominated heterocycles releases highly toxic and corrosive hydrogen bromide (HBr) and nitrogen oxides (NOx)[2].

Table 1: Quantitative Hazard Classification Summary

Hazard Class GHS Category Causality / Mechanism
Acute Toxicity (Oral/Inhalation) Category 4 Triazolopyridazine core interacts with CNS targets; systemic absorption alters neurological signaling.
Skin Irritation Category 2 Lipophilic bromine substitution enhances dermal permeation and local cellular disruption[2].

| Eye Irritation | Category 2A | Fine crystalline powder causes mechanical abrasion and chemical irritation to the cornea[2]. |

Required Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves or basic safety glasses. The following PPE is mandatory and justified by the compound's physicochemical properties.

Table 2: PPE Specifications and Mechanistic Justification

Equipment Type Specification Causality / Justification
Eye/Face ANSI Z87.1 / EN 166 tightly sealed goggles. Prevents aerosolized crystalline dust from causing severe mechanical and chemical corneal irritation.
Hands Nitrile Gloves (≥0.11 mm thickness). Nitrile provides superior barrier integrity against lipophilic halogenated aromatics compared to latex, which is highly permeable to such compounds.
Respiratory N95/P2 particulate respirator or Half-Mask with P3 filter. Mitigates the inhalation of biologically active airborne particulates (H333 hazard) during weighing and transfer.

| Body | Tyvek lab coat or chemically resistant apron. | Prevents particulate accumulation on porous street clothing, which can lead to chronic, low-dose dermal exposure. |

Operational Workflow: Safe Handling Protocol

Every step in this protocol is a self-validating system designed to prevent aerosolization and dermal contact.

Step 1: Environmental Preparation & Verification

  • Action: Activate the chemical fume hood and verify the face velocity is between 0.4 and 0.6 m/s using a calibrated anemometer.

  • Causality: This specific velocity range ensures the containment of aerosolized particulates without creating turbulent vortices that could eject the biologically active powder back into the user's breathing zone.

Step 2: Dispensing and Weighing

  • Action: Use a grounded, anti-static weighing boat and a stainless-steel spatula.

  • Causality: Halogenated organic powders are highly prone to triboelectric charging. Static buildup can cause the powder to violently repel from the spatula, creating an immediate inhalation hazard.

Step 3: Solubilization

  • Action: Dissolve the compound in the target solvent (e.g., DMSO or Methanol) strictly within the fume hood[1].

  • Causality: Solvents like DMSO are powerful permeation enhancers. If a solution containing 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine contacts the skin, the solvent will rapidly transport the solute across the dermal barrier and into the bloodstream.

Step 4: Decontamination

  • Action: Wipe down the balance and surrounding hood surfaces with a cloth dampened with 70% isopropanol, followed by a secondary wipe with mild soap and water.

  • Causality: Isopropanol solubilizes residual organic traces, while the surfactant in the soap disrupts any remaining lipophilic adhesion to the stainless-steel surfaces.

Spill Mitigation & Disposal Plan

In the event of an accidental release, follow this validated mitigation strategy to prevent airborne contamination.

Spill Response Protocol:

  • Isolate & Evacuate: Immediately halt work and alert personnel in the vicinity.

  • Moisten (Critical Step): Gently mist the spilled powder with water or cover it with dampened paper towels. Causality: Dry sweeping will aerosolize the powder, exponentially increasing the inhalation risk. Moisture binds the fine particulates via capillary action.

  • Collect: Using a non-sparking tool, scoop the moistened material into a high-density polyethylene (HDPE) hazardous waste container.

  • Decontaminate: Wash the spill area with a surfactant-based cleaner to remove lipophilic residues.

Chemical Disposal Protocol:

  • Containment: Seal the waste in clearly labeled, chemically compatible HDPE containers.

  • Incineration: Route the waste to a licensed facility for high-temperature incineration.

  • Scrubber Requirement: Ensure the incinerator is equipped with an alkaline afterburner/scrubber. Causality: Thermal decomposition of 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine yields carbon monoxide, nitrogen oxides (NOx), and highly corrosive hydrogen bromide (HBr) gas[2]. The alkaline scrubber neutralizes the HBr before environmental release.

Workflow Visualization

Workflow for handling, spill mitigation, and disposal of 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine.

References

  • Title: Chloretazopyzine | SAFETY DATA SHEET (Reference for triazolopyridazine halogenated derivatives and HBr thermal decomposition) Source: Syntharise Chemical Inc. URL: [Link][2]

  • Title: Pathogen Safety Data Sheets: Infectious Substances (Reference for standard spill moisture mitigation protocols) Source: Public Health Agency of Canada URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.